4-Amino-2-fluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGOYTWYJZNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382646 | |
| Record name | 4-Amino-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53312-80-4 | |
| Record name | 4-Amino-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-fluorobenzonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50382646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-fluorobenzonitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-fluorobenzonitrile: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-fluorobenzonitrile is a key fluorinated aromatic building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring amino, fluoro, and nitrile functional groups, imparts desirable properties for the synthesis of complex molecules, including enhanced metabolic stability and bioavailability in drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and synthetic methodologies related to this compound. Detailed experimental protocols, spectroscopic data, and its role in the synthesis of kinase inhibitors are presented to support researchers and drug development professionals in their work with this versatile intermediate.
Chemical Properties and Structure
This compound, with the CAS number 53312-80-4, is an off-white to yellow crystalline solid.[1][2] Its molecular structure consists of a benzene ring substituted with an amino group at the 4-position, a fluorine atom at the 2-position, and a nitrile group at the 1-position. This arrangement of functional groups makes it a valuable intermediate for a variety of chemical transformations.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [4] |
| Appearance | Off-white to yellow powder/solid | [1][2] |
| Melting Point | 87-91 °C | |
| Boiling Point | 288.2 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 128.1 ± 23.2 °C | [1] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents. | [2] |
| CAS Number | 53312-80-4 | [1] |
Structural Information
The structure of this compound is characterized by the presence of three key functional groups on a benzene ring:
-
Amino Group (-NH₂): Located at the C4 position, it serves as a key site for nucleophilic reactions and the formation of amides and other nitrogen-containing heterocycles.
-
Fluorine Atom (-F): Positioned at the C2 position, the fluorine atom significantly influences the molecule's electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds.[3]
-
Nitrile Group (-CN): Located at the C1 position, this group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
The interplay of these functional groups provides a versatile platform for the synthesis of a wide range of complex organic molecules.[3]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from related compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.4 | d | ~ 8.5 | H-6 |
| ~ 6.5 | dd | ~ 8.5, 2.0 | H-5 |
| ~ 6.4 | d | ~ 12.0 | H-3 |
| ~ 4.2 | br s | - | -NH₂ |
Note: Predicted values based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 (d, J ≈ 250 Hz) | C-2 (C-F) |
| ~ 152 | C-4 (C-NH₂) |
| ~ 134 | C-6 |
| ~ 118 | C-1 (C-CN) |
| ~ 117 | CN |
| ~ 110 (d, J ≈ 20 Hz) | C-5 |
| ~ 100 (d, J ≈ 25 Hz) | C-3 |
Note: Predicted values based on the analysis of similar structures. The carbon attached to fluorine will appear as a doublet with a large coupling constant.
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amino group) |
| 2220-2230 | Strong, Sharp | C≡N stretch (nitrile group) |
| 1620-1600 | Medium | N-H bend (amino group) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1150 | Strong | C-F stretch |
Mass Spectrometry
| m/z | Interpretation |
| 136 | Molecular ion [M]⁺ |
| 110 | [M - CN]⁺ |
| 109 | [M - HCN]⁺ |
| 83 | Fragmentation of the benzene ring |
Synthesis and Experimental Protocols
This compound is typically synthesized through multi-step procedures starting from readily available fluorinated benzene derivatives. A common strategy involves the introduction of the amino group via reduction of a nitro group or through nucleophilic aromatic substitution.
Representative Synthesis Workflow
The following diagram illustrates a plausible synthetic route to this compound.
Caption: A general workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical transformations for analogous compounds and serves as a guide for laboratory synthesis.
Step 1: Reduction of 2-Fluoro-4-nitrobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-4-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Development
The unique structural features of this compound make it a valuable precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors used in cancer therapy.[5] The presence of the fluorine atom often leads to improved metabolic stability and enhanced binding affinity of the final drug candidate.[3]
Role in Kinase Inhibitor Synthesis
This compound serves as a key building block for the synthesis of inhibitors targeting important signaling pathways, such as the Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) pathways, which are often dysregulated in cancer and inflammatory diseases.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Its aberrant activation is implicated in various cancers and autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is a hallmark of many cancers.[1][2]
References
An In-depth Technical Guide to 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4), a key building block in modern organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis, and explores its significant applications, particularly in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, safety information, and spectroscopic data are presented to support researchers and drug development professionals in their work with this versatile compound.
Introduction
This compound is a fluorinated aromatic compound featuring an amino group and a nitrile group.[1][2] Its unique trifunctional nature makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3][4][5] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable characteristic in drug design.[6] This guide serves as a technical resource, consolidating critical information for the effective use of this compound in research and development.
Chemical and Physical Properties
This compound is typically an off-white to yellow crystalline powder.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 53312-80-4 | [7][8] |
| Molecular Formula | C₇H₅FN₂ | [7][8] |
| Molecular Weight | 136.13 g/mol | [7][8] |
| Appearance | Off-white to yellow powder | [4] |
| Boiling Point | 288.2 ± 25.0 °C at 760 mmHg | [4] |
| Flash Point | 128.1 ± 23.2 °C | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [4] |
| Refractive Index | 1.560 | [4] |
| Solubility | Sparingly soluble in water | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, generally involving the introduction of the amino and cyano groups onto a fluorinated benzene ring.
General Synthetic Approaches
Two common strategies for the synthesis of this compound are:
-
Ammonolysis of a Precursor: This method often starts with a precursor like 2-fluoro-4-chlorobenzonitrile, where the chlorine atom is displaced by an amino group under controlled conditions, typically requiring a base catalyst and precise temperature management.[4]
-
Reduction of a Nitro Group: Another approach involves the selective reduction of a nitro group in a precursor such as 2-fluoro-4-nitrobenzonitrile. This reduction can be achieved using various reducing agents, including catalytic hydrogenation or reagents like tin(II) chloride.[2]
Illustrative Experimental Protocol: Synthesis from a Trifluoromethyl Analog
Reaction: Ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile.
Reagents and Conditions (as described for the trifluoromethyl analog):
-
Starting Material: 4-fluoro-2-trifluoromethylbenzonitrile
-
Reagent: Liquid ammonia
-
Solvent: Ethanol
Procedure Outline (based on the trifluoromethyl analog):
-
Dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed reaction vessel.
-
Introduce liquid ammonia into the solution.
-
Heat the mixture to 120-122 °C and maintain for 8-10 hours.[9][10]
-
After cooling, the crude product is obtained.
-
The crude product is then purified by recrystallization from toluene to yield the final product.[9][10]
It is important to note that these conditions would require optimization for the synthesis of this compound.
A potential three-step synthesis route for a 4-aminobenzonitrile analog.
Applications in Drug Development: Kinase Inhibitors
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] Small molecule kinase inhibitors are a major class of targeted therapies.
Role as a Synthetic Intermediate
The amino and nitrile functionalities of this compound provide versatile handles for synthetic elaboration into various kinase inhibitor scaffolds.[6] It is a key component in the synthesis of innovative therapies, including those targeting the Epidermal Growth Factor Receptor (EGFR).[11]
Representative Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and survival.[3][6] Aberrant EGFR signaling is a common driver of tumor growth in several cancers. EGFR inhibitors block this signaling, leading to decreased tumor cell proliferation and survival.[12]
Simplified EGFR signaling pathway and the action of a kinase inhibitor.
Spectroscopic Data
While a comprehensive, publicly available dataset of the spectra for this compound is limited, the following provides an expected analysis based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by the fluorine and amino substituents. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling. The nitrile carbon will also have a specific chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3500-3300 |
| C≡N stretch (nitrile) | 2260-2220 |
| C-F stretch | 1400-1000 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.13 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN.
A potential fragmentation pathway in the mass spectrum.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals, particularly kinase inhibitors. Its unique structural features offer chemists a powerful tool for the design and construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this compound for future discoveries.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Amino-2-fluorobenzonitrile (CAS No. 53312-80-4) is a substituted aromatic nitrile with the molecular formula C₇H₅FN₂ and a molecular weight of 136.13 g/mol .[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable precursor in drug discovery programs.[2] This guide outlines the principal synthetic methodologies and the expected analytical characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | [3] |
| Appearance | Off-white to yellow powder/crystalline solid | [1][4] |
| CAS Number | 53312-80-4 | [3] |
| Boiling Point | 288.2 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been reported: ammonolysis of a 4-halo-2-fluorobenzonitrile and cyanation of a 4-amino-2-fluorohalobenzene.
Synthesis via Ammonolysis
This route involves the nucleophilic aromatic substitution of a halogen at the 4-position of a 2-fluorobenzonitrile derivative with ammonia or an ammonia equivalent. The most common precursor cited is 2-fluoro-4-chlorobenzonitrile.
Reaction Scheme:
References
Spectroscopic Analysis of 4-Amino-2-fluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-fluorobenzonitrile (CAS No. 53312-80-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. It is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Overview
Chemical Structure:
-
Molecular Formula: C₇H₅FN₂
-
Molecular Weight: 136.13 g/mol
-
Appearance: Off-white to yellow powder.[1]
-
Applications: A key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 4-aminobenzonitrile and 2-fluorobenzonitrile, and take into account the electronic effects of the amino, fluoro, and cyano substituents on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | Doublet of doublets (dd) | 1H | H-6 |
| ~ 6.50 | Doublet of doublets (dd) | 1H | H-5 |
| ~ 6.40 | Doublet (d) | 1H | H-3 |
| ~ 4.20 | Broad singlet (br s) | 2H | -NH₂ |
Interpretation:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group will cause a significant upfield shift (to lower ppm values) of the ortho and para protons relative to benzene (δ 7.34 ppm). Conversely, the electron-withdrawing nitrile and fluorine groups will cause a downfield shift.
-
H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating amino group, leading to a predicted chemical shift around 7.35 ppm. It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.
-
H-5: This proton is meta to both the nitrile and fluorine groups and ortho to the amino group, resulting in a significant upfield shift to approximately 6.50 ppm. It is expected to be a doublet of doublets due to coupling with H-6 and H-3.
-
H-3: Being ortho to the fluorine and meta to the amino group, this proton will also be shifted upfield to around 6.40 ppm and will likely appear as a doublet due to coupling with H-5.
-
-NH₂: The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary but is predicted to be around 4.20 ppm.
2.1.2. ¹³C NMR (Carbon-13) NMR Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 (d, ¹JCF ≈ 250 Hz) | C-2 |
| ~ 152 | C-4 |
| ~ 134 | C-6 |
| ~ 118 | C-5 |
| ~ 117 | -C≡N |
| ~ 102 (d, ²JCF ≈ 25 Hz) | C-3 |
| ~ 98 (d, ²JCF ≈ 5 Hz) | C-1 |
Interpretation:
The ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.
-
C-2: The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly deshielded and show a large one-bond coupling constant (¹JCF), appearing as a doublet around 164 ppm.
-
C-4: The carbon attached to the amino group will be deshielded due to the nitrogen's electronegativity, with a predicted chemical shift of approximately 152 ppm.
-
Aromatic Carbons (C-1, C-3, C-5, C-6): The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents. The carbon bearing the nitrile group (C-1) and the carbon ortho to the fluorine (C-3) are expected to show two-bond C-F coupling.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-125 ppm.
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2230 - 2210 | Strong, Sharp | C≡N stretch |
| 1630 - 1580 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1340 - 1250 | Strong | Aromatic C-N stretch |
| 1280 - 1200 | Strong | C-F stretch |
| 900 - 680 | Strong, Broad | Aromatic C-H out-of-plane bend |
Interpretation:
The IR spectrum will be characterized by several key absorption bands:
-
N-H Stretching: The presence of a primary amine will give rise to two distinct, sharp bands in the region of 3450-3350 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]
-
C≡N Stretching: A strong and sharp absorption band between 2230 and 2210 cm⁻¹ is a clear indicator of the nitrile functional group. Conjugation with the aromatic ring typically lowers this frequency slightly.
-
C-F Stretching: A strong absorption band in the 1280-1200 cm⁻¹ region is characteristic of the C-F bond.
-
Aromatic C=C and C-H Stretching: The spectrum will also feature characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.[4]
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Impact (EI)
| m/z | Relative Intensity | Assignment |
| 136 | High | [M]⁺ (Molecular ion) |
| 109 | Moderate | [M - HCN]⁺ |
| 82 | Low | [M - HCN - HCN]⁺ |
Interpretation:
-
Molecular Ion: Due to the presence of a stable aromatic ring, the molecular ion peak at m/z 136 is expected to be prominent. The odd molecular weight is consistent with the nitrogen rule (one nitrogen atom).
-
Fragmentation: The primary fragmentation pathway for aromatic nitriles often involves the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[1] Therefore, a significant fragment ion at m/z 109 is predicted. Further fragmentation could lead to the loss of another HCN molecule, resulting in a smaller peak at m/z 82. The fragmentation of the amino group can also contribute to the spectrum.[2]
Experimental Protocols
The following sections outline detailed, generalized methodologies for acquiring the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used for solid samples.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Utilize electron impact (EI) ionization. In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Processing:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 4-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 4-Amino-2-fluorobenzonitrile (CAS No: 53312-80-4), a crucial intermediate in organic synthesis. The document presents quantitative data, outlines standard experimental methodologies for determining these properties, and illustrates the compound's role in synthetic chemistry.
Introduction
This compound, with the molecular formula C₇H₅FN₂, is an aromatic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring an amino group, a fluorine atom, and a nitrile group on a benzene ring, imparts unique reactivity that is highly valued in the pharmaceutical and agrochemical industries.[2][3] It typically appears as an off-white to yellow crystalline powder.[1][2] The presence of the fluorine atom, in particular, makes it a valuable precursor for developing fluorinated pharmaceuticals, which can exhibit enhanced metabolic stability and bioavailability.[1][3]
Physical and Chemical Properties
The physical properties of this compound are summarized below. The data presented is compiled from various chemical suppliers and databases. It is important to note the slight variations in reported values, which can arise from differences in measurement techniques and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FN₂ | [1][2][4] |
| Molecular Weight | ~136.13 g/mol | [1][3][4] |
| Appearance | Off-white to yellow powder/crystalline solid | [1][2][3] |
| Melting Point | 87 - 91 °C 103 - 105 °C | [4] [5] |
| Boiling Point | 288.2 ± 25.0 °C (Predicted) | [1][3][5] |
| Density | 1.25 - 1.3 g/cm³ (Predicted/Approximate) | [1][3][5] |
| CAS Number | 53312-80-4 | [1] |
Experimental Protocols for Property Determination
While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the cited literature, the following are standard, widely accepted laboratory methodologies for measuring melting and boiling points.
3.1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp range.
-
Apparatus: A melting point apparatus (e.g., Thomas-Hoover Uni-Melt or a digital equivalent), capillary tubes (sealed at one end).
-
Procedure:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. The observed range (e.g., 87-91 °C) provides an indication of the sample's purity.
-
3.2. Boiling Point Determination (Distillation Method - for Predicted Values)
The boiling point values for this compound are noted as "predicted," suggesting they are derived from computational models rather than experimental measurement, likely due to the compound's high boiling point and potential for decomposition. If an experimental value were to be determined, a standard distillation or micro-boiling point method under controlled pressure would be used.
-
Apparatus: A micro-boiling point apparatus or a standard distillation setup (including a heating mantle, round-bottom flask, condenser, and thermometer).
-
Procedure (Micro Method):
-
A small amount of the liquid sample (if melted) is placed in a small test tube.
-
A capillary tube, sealed at the top end, is inverted and placed into the test tube.
-
The assembly is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This measurement is ideally taken at standard atmospheric pressure (760 mmHg), or pressure corrections are applied.[1]
-
Role in Organic Synthesis Workflow
This compound is a key starting material or intermediate in multi-step synthetic pathways. Its functional groups—the amine, fluoride, and nitrile—can be selectively modified to build more complex molecular architectures. The following diagram illustrates its logical position in a generalized synthetic workflow.
Caption: Generalized workflow of this compound in synthesis.
References
An In-Depth Technical Guide to the Solubility of 4-Amino-2-fluorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its application in drug discovery, process development, and formulation. This document summarizes the available qualitative solubility data, outlines a standard experimental protocol for quantitative solubility determination, and presents a visual workflow for this process.
Introduction to this compound
This compound (CAS No. 53312-80-4) is a substituted benzonitrile with the molecular formula C₇H₅FN₂.[1] Its structure, featuring an amino group, a fluorine atom, and a nitrile group on a benzene ring, makes it a versatile building block in medicinal chemistry.[2] The compound typically appears as a white to off-white or light yellow crystalline solid.[2]
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Solubility Description |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetone | Soluble | |
| Polar Protic | Methanol | Soluble |
| Ethanol | Soluble | |
| Non-Polar | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| Ethyl Acetate | Soluble | |
| Aqueous | Water | Sparingly Soluble |
This table is a compilation of information from multiple sources. The term "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration and temperature are not specified.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Screw-capped vials or flasks
-
Temperature-controlled orbital shaker or rotator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vial to stand in the temperature-controlled environment for a sufficient time for the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the extracted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: If necessary, dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of this compound in the diluted (or undiluted) filtered sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Using the calibration curve, determine the concentration of the compound in the saturated solution. Account for any dilution factors to calculate the final solubility, typically expressed in mg/mL, g/100 mL, or mol/L.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, its qualitative solubility in a range of common polar and non-polar solvents is established. For applications requiring precise solubility values, a standardized experimental protocol such as the shake-flask method, coupled with a suitable analytical technique like HPLC or UV-Vis spectrophotometry, is recommended. The information and methodologies presented in this guide are intended to support researchers and drug development professionals in effectively utilizing this compound in their work.
References
Molecular weight and formula of 4-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-fluorobenzonitrile, a key fluorinated building block in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in drug discovery and medicinal chemistry, with a focus on its role as a precursor to kinase inhibitors. Analytical methodologies for the characterization and quality control of this compound are also discussed.
Chemical and Physical Properties
This compound is a versatile organic compound valued for its unique combination of functional groups. The presence of an amino group, a fluorine atom, and a nitrile group on the benzene ring imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [2] |
| CAS Number | 53312-80-4 | [2] |
| Appearance | Off-white to yellow powder | [1] |
| Boiling Point | 288.2 °C | [1] |
| Flash Point | 128.1 °C | [1] |
| Density | ~1.3 g/cm³ | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the ammonolysis of 2-fluoro-4-chlorobenzonitrile. This nucleophilic aromatic substitution reaction replaces the chlorine atom with an amino group.
Experimental Protocol: Ammonolysis of 2-Fluoro-4-chlorobenzonitrile
Materials:
-
2-Fluoro-4-chlorobenzonitrile
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (catalyst)
-
Ethanol (solvent)
-
Toluene (for extraction)
-
Anhydrous sodium sulfate
-
Reaction vessel (pressure-rated)
-
Stirring apparatus
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a pressure-rated reaction vessel, combine 2-fluoro-4-chlorobenzonitrile (1 equivalent), ethanol, and a catalytic amount of copper(I) oxide.
-
Add an excess of aqueous ammonia (typically 5-10 equivalents) to the mixture.
-
Seal the reaction vessel and heat the mixture to 120-150°C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (typically several hours), cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with toluene.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Diagram 1: Synthetic Pathway for this compound
Caption: Synthesis of this compound via ammonolysis.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.[1] The amino and nitrile groups provide versatile handles for further chemical modifications.
Intermediate for Kinase Inhibitors
This compound is a key intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3][4] Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies.
While specific, publicly available examples of kinase inhibitors synthesized directly from this compound are limited, its structural motifs are present in many patented compounds targeting various kinases. The general strategy involves the elaboration of the amino and nitrile functionalities to construct the core scaffold of the kinase inhibitor.
Diagram 2: General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow from building block to final drug molecule.
Potential Target Signaling Pathways
Kinase inhibitors derived from fluorinated benzonitriles can potentially target a wide range of signaling pathways involved in cell proliferation, survival, and angiogenesis. Some of the key kinase families that are attractive targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often overexpressed or mutated in various cancers.[3]
-
Non-Receptor Tyrosine Kinases: Including Src family kinases and JAKs, which are involved in intracellular signaling cascades.[5]
The specific target and the resulting impact on a signaling pathway are determined by the overall structure of the final inhibitor molecule.
Diagram 3: Simplified Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Analytical Characterization
Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
Table 2: Analytical Methods for this compound
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product with purity typically >98%. Retention time is dependent on the specific method conditions. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Aromatic protons will show characteristic splitting patterns due to coupling with each other and the fluorine atom. The amino protons will appear as a broad singlet. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | The carbon spectrum will show distinct signals for each carbon atom, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching. |
| Mass Spectrometry (MS) | Molecular weight determination. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 136.13). |
Example Analytical Data Interpretation
While specific spectra are dependent on the instrument and conditions, general expectations for the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would include:
-
A doublet of doublets for the proton ortho to the amino group.
-
A doublet for the proton meta to the amino group and ortho to the nitrile.
-
A doublet for the proton ortho to the fluorine and meta to the nitrile.
-
A broad singlet for the two protons of the amino group.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features make it an important building block for the synthesis of complex, biologically active molecules, particularly fluorinated kinase inhibitors. The synthetic and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Amino Group in 4-Amino-2-fluorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzonitrile is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2][3][4] Its unique trifunctional structure, featuring an amino group, a fluorine atom, and a nitrile moiety on a benzene ring, offers multiple avenues for chemical modification.[3][4] The reactivity of the amino group is central to its utility, serving as a key handle for constructing more complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the amino group in this compound, including key reactions, experimental protocols, and quantitative data to support synthetic planning.
The electronic landscape of the aromatic ring in this compound is significantly influenced by the substituents. Both the ortho-fluorine atom and the para-nitrile group are electron-withdrawing. This withdrawal of electron density from the benzene ring has a pronounced effect on the amino group, decreasing its basicity and nucleophilicity compared to aniline. This reduced reactivity is a critical consideration in planning synthetic transformations.
Physicochemical and Reactivity Data
The following table summarizes key physicochemical properties and reactivity data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂ | [5] |
| Molecular Weight | 136.13 g/mol | [5] |
| Appearance | Off-white to yellow powder | [4] |
| Melting Point | 103-106 °C | [4] |
| Boiling Point | 288.2 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| pKa (predicted) | 0.71 ± 0.10 | [4] |
Key Reactions of the Amino Group
The amino group of this compound undergoes a variety of important chemical transformations, making it a valuable synthon.
N-Acylation
N-acylation is a common reaction to protect the amino group, modify its electronic properties, or introduce a functional handle for further elaboration. The reduced nucleophilicity of the amino group in this compound means that acylation may require slightly more forcing conditions compared to aniline.
Typical Reaction Conditions:
| Acylating Agent | Base | Solvent | Temperature | Typical Yield |
| Acetic Anhydride | Pyridine or Et₃N | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature to Reflux | >90% (estimated) |
| Acetyl Chloride | Pyridine or Et₃N | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temperature | >90% (estimated) |
| Benzoyl Chloride | Pyridine or Et₃N | Dichloromethane (DCM) | Room Temperature | >85% (estimated) |
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(4-cyano-3-fluorophenyl)acetamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Workflow for N-Acylation:
References
- 1. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. 4-フルオロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
The Ortho-Fluorine Advantage: A Technical Guide to the Influence of Fluorine in 4-Amino-2-fluorobenzonitrile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-2-fluorobenzonitrile is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom at the ortho-position to the amino group profoundly influences the molecule's physicochemical properties, reactivity, and metabolic fate. This guide elucidates the multifaceted roles of this fluorine atom, highlighting its impact on electronic properties, lipophilicity, and metabolic stability. Understanding these effects is crucial for leveraging this building block in the design of novel, effective, and safer chemical entities. This document provides a comparative analysis with its non-fluorinated analog, detailed experimental protocols, and logical diagrams to illustrate key concepts in its application.
Introduction
Fluorine has emerged as a cornerstone element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The introduction of fluorine into a molecule can induce dramatic changes in its biological and physical properties, including metabolic stability, bioavailability, and binding affinity.[2][3] this compound (CAS 53312-80-4) is a prime example of a fluorinated building block where the unique properties of the fluorine atom are harnessed to create more complex and functional molecules.[4][5] Its structure, featuring an amino group, a nitrile group, and a fluorine atom on a benzene ring, provides multiple points for chemical modification, making it a valuable intermediate in organic synthesis.[][7] This guide explores the specific contributions of the ortho-fluorine atom by comparing the properties and behavior of this compound to its parent compound, 4-aminobenzonitrile.
Physicochemical Influence of the Fluorine Atom
The influence of the fluorine atom in the 2-position is a direct consequence of its fundamental properties: high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.
Electronic Effects
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. In this compound, this effect lowers the electron density of the benzene ring and influences the basicity (pKa) of the ortho-amino group. This modulation of pKa can be critical in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, membrane permeability, and receptor-binding interactions.[1]
Structural and Conformational Effects
Despite its electronegativity, fluorine's size is only slightly larger than that of hydrogen, allowing it to act as a "bioisostere" of hydrogen.[8] However, its presence ortho to the amino group can influence the conformation of the molecule and distort the bond angles of the phenyl ring due to electrostatic repulsion and the high electronegativity of the fluorine substituent.[9] This can lead to more stabilized or preferred conformations, which can be advantageous for locking a molecule into a bioactive shape for optimal target engagement.
Lipophilicity and Permeability
Fluorine substitution is a well-established strategy for increasing a molecule's lipophilicity (fat solubility), which is often measured by the partition coefficient, logP.[10] An increase in lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, potentially improving its absorption and distribution.[2] The fluorine atom in this compound contributes to an overall increase in the molecule's lipophilicity compared to 4-aminobenzonitrile.
Quantitative Physicochemical Data
The following table summarizes and compares the key physicochemical properties of this compound and its non-fluorinated analog, 4-aminobenzonitrile. This direct comparison quantitatively illustrates the impact of the single ortho-fluorine atom.
| Property | This compound | 4-Aminobenzonitrile (Analog) | Influence of Fluorine |
| CAS Number | 53312-80-4[] | 873-74-5[] | - |
| Molecular Formula | C₇H₅FN₂[] | C₇H₆N₂[] | Addition of F, removal of H |
| Molecular Weight ( g/mol ) | 136.13[7] | 118.14[] | Increased by ~18 |
| Appearance | Off-white to yellow powder[][7] | White to pale yellow crystalline powder[][9] | Similar |
| Melting Point (°C) | Not available | 83-87[] | - |
| Boiling Point (°C) | 288.2 (at 760 mmHg)[][7] | 286.5 (at 760 mmHg)[] | Slight Increase |
| Density (g/cm³) | ~1.3[][7] | ~1.14[][9] | Increased |
| pKa (Predicted/Experimental) | 0.71 ± 0.10 (Predicted)[11] | 1.74 (Experimental, 25°C)[12] | Decreased Basicity |
| logP (Predicted/Experimental) | Not available | 1.0 - 1.14[2][5] | Expected to be higher |
| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25°C)[] | 0.002-0.005 Pa (at 20-25°C)[4] | Low for both |
Influence on Chemical Reactivity and Synthesis
The fluorine atom's electronic properties also modulate the chemical reactivity of the molecule. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the amino group and the reactivity of the nitrile. It makes the aromatic ring more electron-deficient, influencing its susceptibility to further substitution reactions.
A common synthetic route to this compound involves nucleophilic aromatic substitution, where a precursor like 2-fluoro-4-chlorobenzonitrile is treated with an ammonia source.[] The workflow for such a process is outlined below.
Implications in Drug Discovery and Development
As a synthetic intermediate, this compound is frequently used to build larger molecules, such as kinase inhibitors, where the fluorine atom imparts significant advantages.[4]
Metabolic Stability
One of the most significant roles of fluorine in drug design is to enhance metabolic stability. Aromatic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance. The C-F bond is exceptionally strong and resistant to this enzymatic cleavage.[8] Placing a fluorine atom at a potential "metabolic soft spot" can block this pathway, prolonging the drug's half-life and improving its oral bioavailability.
Target Binding Interactions
The polarized C-F bond can participate in favorable non-covalent interactions within a biological target's binding pocket, such as dipole-dipole interactions or weak hydrogen bonds with backbone amides.[10] These additional interactions can increase the binding affinity and selectivity of a drug for its intended target, leading to higher potency and fewer off-target side effects.
The overall influence of the fluorine atom, stemming from its high electronegativity, creates a cascade of useful effects for drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Aminobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. 873-74-5 CAS MSDS (4-Aminobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-Aminobenzonitrile CAS 873-74-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 4-Aminobenzonitrile - High Quality at Best Prices [sonalplasrubind.com]
- 10. 4-Aminobenzonitrile CAS#: 873-74-5 [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. echemi.com [echemi.com]
4-Amino-2-fluorobenzonitrile: A Core Building Block in Modern Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Amino-2-fluorobenzonitrile, a versatile fluorinated building block, has emerged as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features—a reactive amino group, a synthetically malleable nitrile, and a strategically positioned fluorine atom—impart desirable properties to target compounds, making it a valuable asset in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
This compound (CAS No: 53312-80-4) is an off-white to yellow crystalline solid.[1] Its key physical and spectroscopic properties are summarized in the tables below. The presence of the fluorine atom and the polar nitrile and amino groups results in a molecule with a moderate boiling point and distinct spectroscopic signatures.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 53312-80-4 | [1][2] |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [2] |
| Appearance | Off-white to yellow powder/solid | [1] |
| Melting Point | 87 - 91 °C | [No specific citation found in search results] |
| Boiling Point | 288.2 °C at 760 mmHg | [1][3] |
| Density | ~1.3 g/cm³ | [1][3] |
| Solubility | Soluble in common organic solvents | [No specific citation found in search results] |
Table 2: Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Data not explicitly found in search results for this compound. Estimated shifts based on similar structures suggest aromatic protons between 6.5-7.5 ppm and a broad singlet for the amino protons. |
| ¹³C NMR | Data not explicitly found in search results for this compound. Estimated shifts would include signals for the nitrile carbon (~118 ppm), aromatic carbons (100-150 ppm with C-F coupling), and the carbon bearing the amino group at a higher field. |
| FT-IR (cm⁻¹) | N-H stretching (primary amine): ~3400-3250 (two bands)[3][4]; C≡N stretching: ~2210-2260[4][5]; C-F stretching: ~1250-1020[4]; Aromatic C-H stretching: ~3100-3000[4]; Aromatic C=C stretching: ~1600 and ~1500[4] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 136.13. Fragmentation would likely involve the loss of HCN (m/z 109) and subsequent fragmentation of the aromatic ring.[6][7] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, typically starting from readily available fluorinated aromatic compounds. Two common methods are highlighted below.
Ammonolysis of 2-Fluoro-4-chlorobenzonitrile
A prevalent industrial method involves the nucleophilic aromatic substitution of the more labile chlorine atom in 2-fluoro-4-chlorobenzonitrile with ammonia.[3] This reaction is typically carried out under pressure and at elevated temperatures in the presence of a base.
Reduction of 2-Fluoro-4-nitrobenzonitrile
Another versatile route involves the reduction of the nitro group of 2-fluoro-4-nitrobenzonitrile. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reductions (e.g., SnCl₂/HCl, Fe/NH₄Cl).
Experimental Protocol: Synthesis via Reduction of 2-Fluoro-4-nitrobenzonitrile
This protocol is a representative example based on general organic chemistry principles, as a specific detailed protocol for this exact transformation was not found in the search results.
Materials:
-
2-Fluoro-4-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-nitrobenzonitrile (1.0 eq), ethanol, and water.
-
Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the nitrile group, and the fluorine atom on the activated aromatic ring.
Reactions of the Amino Group
The amino group is a versatile handle for a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents.
-
Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.
Reactions of the Nitrile Group
The nitrile group can be transformed into other important functional groups:
-
Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in this context, can be displaced by various nucleophiles, such as amines, alcohols, and thiols. This reaction is particularly useful for building molecular complexity.[8][9][10][11]
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperazine
This protocol is a representative example for the SNAr reaction of a fluorinated benzonitrile with an amine nucleophile.[10][12]
Materials:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO or DMF as the solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group can be acylated and the resulting amide can direct ortho-lithiation, or the aromatic ring can be further functionalized with a halide to enable participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds.[5][13][14][15][16]
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and an arylboronic acid, which could be applied to a halogenated derivative of this compound.[13][15]
Materials:
-
Halogenated this compound derivative (e.g., bromo or iodo) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine the halogenated this compound derivative, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring for several hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors for cancer therapy. The incorporation of the fluorinated aminobenzonitrile moiety can enhance binding affinity and improve the pharmacokinetic profile of the drug candidates.
Dasatinib Intermediate Synthesis
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[17][18] The synthesis of Dasatinib involves the key intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[1][8] While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic workflow can be envisioned where a derivative of this compound is used to construct a key thiazole intermediate.
BCR-ABL Signaling Pathway
Dasatinib functions by inhibiting the BCR-ABL tyrosine kinase, an oncoprotein that is constitutively active in CML and drives uncontrolled cell proliferation and survival. The BCR-ABL protein activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and inhibit apoptosis.[17][18]
Conclusion
This compound is a highly valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The strategic incorporation of this moiety into drug candidates, such as kinase inhibitors, has been shown to impart beneficial properties, highlighting its importance in modern drug discovery. The synthetic routes and reaction protocols outlined in this guide provide a foundation for researchers to further explore and exploit the potential of this powerful synthetic intermediate.
References
- 1. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. manusaktteva.com [manusaktteva.com]
- 9. syrris.jp [syrris.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 18. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Potent Kinase Inhibitors Utilizing 4-Amino-2-fluorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzonitrile is a versatile chemical intermediate increasingly recognized for its utility in the synthesis of complex heterocyclic molecules, particularly potent kinase inhibitors for targeted cancer therapy. Its unique structural features—a reactive amino group, a nitrile functionality, and a strategically positioned fluorine atom—make it an ideal starting material for constructing various kinase inhibitor scaffolds. The fluorine substitution can enhance metabolic stability and binding affinity of the final compound, while the amino and nitrile groups provide handles for cyclization reactions to form key pharmacophores, such as the 2,4-diaminopyrimidine core. This document provides detailed application notes and protocols for the synthesis of a specific pyrimidine-based kinase inhibitor using this compound, along with relevant biological context and data.
Featured Kinase Inhibitor Synthesis: N4-(3-Cyano-4-fluorophenyl)-5-fluoro-N2-(3-fluorobenzyl)pyrimidine-2,4-diamine
This section details the synthesis of a 2,4-diaminopyrimidine derivative, a scaffold known to exhibit inhibitory activity against various kinases, including Aurora kinases, which are crucial regulators of cell division. The following protocol is adapted from patent literature, demonstrating a practical application of this compound in drug discovery.
Experimental Protocol
Step 1: Synthesis of N-(3-Cyano-4-fluorophenyl)guanidine nitrate
-
Reaction Setup: To a stirred suspension of this compound (1.0 eq) in toluene, add nitric acid (1.05 eq) dropwise at a temperature maintained between 0 and 5 °C.
-
Guanidinylation: Add a solution of cyanamide (1.1 eq) in water to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with toluene, and dried under vacuum to yield N-(3-Cyano-4-fluorophenyl)guanidine nitrate.
Step 2: Synthesis of N4-(3-Cyano-4-fluorophenyl)-5-fluoro-N2-(3-fluorobenzyl)pyrimidine-2,4-diamine
-
Reaction Setup: A mixture of N-(3-Cyano-4-fluorophenyl)guanidine nitrate (1.0 eq), (E)-3-(dimethylamino)-2-fluoro-N-(3-fluorobenzyl)acrylamide (1.0 eq), and potassium carbonate (3.0 eq) in 2-propanol is prepared.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 16 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final compound.
Data Presentation
While the specific IC50 value for N4-(3-Cyano-4-fluorophenyl)-5-fluoro-N2-(3-fluorobenzyl)pyrimidine-2,4-diamine is not publicly disclosed in the source patent, the 2,4-diaminopyrimidine scaffold is a well-established core for potent kinase inhibitors. The following table provides a summary of the inhibitory activities of several representative 2,4-diaminopyrimidine-based kinase inhibitors to offer a comparative context.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrimido[4,5-d]pyrimidine | EGFR | 5.51 - 33.35 | [1] |
| 2,4-Diaminopyrimidine | CDK7 | ~22 | [2] |
| 5-Trifluoromethylpyrimidine | EGFR | 91 | [2] |
| Thiazolyl-pyrazoline | EGFR | 31.8 | [3] |
| 4-Fluorophenyl quinazoline | EGFR | 37.66 - 59.21 | [4] |
Signaling Pathways and Experimental Workflow
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many kinase inhibitors derived from aminobenzonitrile precursors target the EGFR signaling pathway, which is frequently dysregulated in various cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation, survival, and angiogenesis. EGFR inhibitors block this signaling by competing with ATP for the kinase domain's binding site.
Caption: EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT pathway is another critical signaling cascade involved in immunity, inflammation, and cell growth, making it a key target for kinase inhibitors. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. Inhibitors targeting JAKs can effectively block this pro-inflammatory and pro-proliferative signaling.
Caption: The JAK-STAT signaling pathway and its inhibition.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically follows a multi-step process, beginning with the formation of a key intermediate, followed by cyclization and subsequent functionalization to yield the final active pharmaceutical ingredient.
Caption: General workflow for synthesizing a kinase inhibitor from this compound.
References
Application Notes: 4-Amino-2-fluorobenzonitrile in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-2-fluorobenzonitrile as a key intermediate in the synthesis of modern agrochemicals. This document includes detailed experimental protocols, quantitative data, and visualizations to support research and development in the agrochemical sector.
Introduction
This compound is a versatile chemical building block widely utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][3] Its unique structure, featuring an amino group, a fluorine atom, and a nitrile group on a benzene ring, imparts specific reactivity that is advantageous for creating novel and effective crop protection agents.[1][4] The presence of the fluorine atom, in particular, can enhance the metabolic stability and biological activity of the final product.[2] This document focuses on a key application of this compound in the synthesis of the novel butenolide insecticide, Flupyradifurone.
Case Study: Synthesis of Flupyradifurone
Flupyradifurone is a systemic insecticide developed for the control of a broad range of sucking insects, including aphids and whiteflies.[1] It belongs to the butenolide class of insecticides and acts as an agonist of the insect nicotinic acetylcholine receptor (nAChR).[1]
While the direct synthesis of Flupyradifurone from this compound is not explicitly detailed in a single procedure, a plausible and efficient synthetic pathway involves the conversion of this compound to a key pyridine intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP). This intermediate is then used in the final steps of Flupyradifurone synthesis.
Logical Synthesis Workflow
Caption: Plausible synthetic pathway from this compound to Flupyradifurone.
Experimental Protocols
The synthesis of Flupyradifurone can be achieved through the reaction of the key amine intermediate, N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, with a tetronic acid derivative. Below are the detailed protocols for the synthesis of this key intermediate and its subsequent conversion to Flupyradifurone.
Protocol 1: Synthesis of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine
This protocol describes the alkylation of 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine (CCMP), a derivative accessible from this compound.
Materials:
-
2,2-difluoroethylamine
-
2-chloro-5-(chloromethyl)pyridine (CCMP)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
-
Hydrochloric acid (20%)
Procedure:
-
In a suitable reaction vessel, combine 2,2-difluoroethylamine and 2-chloro-5-(chloromethyl)pyridine in the presence of an inorganic base such as NaOH.
-
The reaction is carried out in a suitable solvent system.
-
After the reaction is complete, the mixture is worked up by mixing with toluene and water.
-
The pH is adjusted to 6 with 20% hydrochloric acid.
-
The aqueous phase is separated, and the solvent is removed from the organic phase by distillation.
-
The final product, N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, is obtained and can be purified further if necessary.
Quantitative Data for Protocol 1:
| Parameter | Value | Reference |
| Yield | 62% | [3] |
| Purity | High | [3] |
| Reactants Ratio | Equimolar amounts of 2,2-difluoroethylamine and CCMP are typically used. |
Protocol 2: Synthesis of Flupyradifurone
This protocol details the final step in the synthesis of Flupyradifurone from the key amine intermediate.
Materials:
-
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine
-
Tetronic acid
-
4-toluenesulfonic acid (p-TSA)
-
Toluene
Procedure:
-
In a reaction vessel equipped with a water separator, charge N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine (106.0 mmol), tetronic acid (148.4 mmol), and 4-toluenesulfonic acid (1.1 mmol) in toluene (250 mL).[1]
-
Heat the reaction mixture under reflux for 2 hours, continuously removing the water formed during the reaction.[1]
-
After cooling, the organic phase is dried over sodium sulfate and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel using ethyl acetate as the mobile phase to yield Flupyradifurone.[1]
Quantitative Data for Protocol 2:
| Parameter | Value | Reference |
| Yield | 52% | [1] |
Biological Activity and Mode of Action of Flupyradifurone
Flupyradifurone is a potent insecticide against a variety of sucking pests. Its mode of action involves the activation of the nicotinic acetylcholine receptors in the insect's nervous system, leading to nerve overstimulation and subsequent death.
Signaling Pathway Diagram
Caption: Mode of action of Flupyradifurone on the insect nervous system.
Efficacy Data
The efficacy of Flupyradifurone has been demonstrated against various pest species, including those resistant to other classes of insecticides.
Table of Biological Activity (LC50 Values):
| Pest Species | Strain | LC50 (mg/L) | Reference |
| Myzus persicae (Green Peach Aphid) | Susceptible | 0.21 | [1] |
| Myzus persicae (Green Peach Aphid) | Neonicotinoid-resistant | 0.23 | [1] |
| Bemisia tabaci (Whitefly) | B-type | 0.43 | [1] |
| Bemisia tabaci (Whitefly) | Q-type (Imidacloprid-resistant) | 0.48 | [1] |
| Bemisia tabaci (Cassava) | - | 12.7 g a.i./100 L | [5] |
Conclusion
This compound serves as a crucial starting material in the multi-step synthesis of the advanced insecticide Flupyradifurone. The synthetic protocols provided herein, along with the quantitative data on yield and biological efficacy, underscore the importance of this intermediate in developing effective and innovative crop protection solutions. The unique mode of action of Flupyradifurone makes it a valuable tool in integrated pest management and resistance management strategies. Further research into derivatives of this compound may lead to the discovery of new agrochemicals with improved properties.
References
- 1. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]
- 3. ES2699927T3 - Method for the preparation of N - [(6-chloropyridin-3-yl) methyl] -2,2-difluoroethane-1-amine by alkylation of 2,2-difluoroethylamine - Google Patents [patents.google.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactions of 4-Amino-2-fluorobenzonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzonitrile is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of biologically active compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a nucleophilic amino group and a cyano group on a fluorinated benzene ring, allows for a variety of chemical transformations. The fluorine atom at the ortho position to the amino group and meta to the nitrile group influences the reactivity of both functional groups, making it a unique building block for the synthesis of novel heterocyclic compounds and other complex molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of electrophiles, including acylating agents, alkylating agents, and carbonyl compounds.
Reactions at the Amino Group
The primary amino group of this compound is a key site for nucleophilic attack on various electrophiles, enabling the introduction of a wide range of substituents and the construction of more complex molecules.
N-Acylation
N-acylation of this compound is a fundamental transformation that introduces an amide functionality. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are often stable, crystalline solids and can serve as precursors for further synthetic manipulations.
General Experimental Protocol: N-Acetylation of this compound
This protocol describes a representative procedure for the N-acetylation of this compound to form N-(4-cyano-3-fluorophenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-(4-cyano-3-fluorophenyl)acetamide can be further purified by recrystallization or column chromatography.
| Electrophile | Reagents and Conditions | Product Type | Expected Yield |
| Acetic Anhydride | Pyridine, DCM, 0 °C to rt, 2-4 h | N-Acetylated aminobenzonitrile | High |
| Benzoyl Chloride | Pyridine, DCM, 0 °C to rt, 2-4 h | N-Benzoylated aminobenzonitrile | High |
Table 1: Summary of N-Acylation Reactions.
N-Alkylation
N-alkylation of this compound introduces an alkyl or substituted alkyl group to the amino moiety. This reaction typically involves the use of an alkyl halide in the presence of a base. The choice of base and solvent is crucial to achieve good yields and minimize side reactions.
General Experimental Protocol: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Electrophile | Reagents and Conditions | Product Type | Expected Yield |
| Benzyl Bromide | K₂CO₃, DMF, 50 °C, 16 h | N-Benzylated aminobenzonitrile | Moderate to High |
| Ethyl Iodide | Cs₂CO₃, Acetonitrile, rt, 24 h | N-Ethylated aminobenzonitrile | Moderate |
Table 2: Summary of N-Alkylation Reactions.
Reactions Involving Both the Amino and Nitrile Groups: Synthesis of Heterocycles
The presence of both an amino and a nitrile group in a 1,4-relationship on the benzene ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolines. These reactions often proceed via an initial reaction at the amino group followed by an intramolecular cyclization involving the nitrile group.
Synthesis of Quinazolinamines
Quinazolinamines are a class of heterocyclic compounds with a wide range of pharmacological activities. They can be synthesized from 2-aminobenzonitriles through condensation with various electrophiles.
Application Note: Synthesis of 4-Iminoquinazolines
This compound can react with N-benzyl cyanamides in the presence of an acid catalyst to yield 2-amino-4-iminoquinazolines.[3] This transformation involves a [4+2] annulation reaction.
General Experimental Protocol: Synthesis of 2-(Benzylamino)-7-fluoro-4-imino-3,4-dihydroquinazoline
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines.[3]
Materials:
-
This compound
-
N-Benzyl cyanamide
-
Hydrochloric acid
-
Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), N-benzyl cyanamide (1.5 eq.), and hydrochloric acid (2.0 eq.) in hexafluoroisopropanol (HFIP).
-
Stir the resulting mixture at 70 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 2-(benzylamino)-7-fluoro-4-imino-3,4-dihydroquinazoline.
| Electrophile | Reagents and Conditions | Product Type | Expected Yield |
| N-Benzyl cyanamide | HCl, HFIP, 70 °C, 1 h | 2-Amino-4-iminoquinazoline | Good |
Table 3: Synthesis of Quinazolinamine Derivatives.
Condensation with Carbonyl Compounds
The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be valuable intermediates for further synthetic transformations. A patent describes the reaction of this compound with cyclopentanone in acetic acid.[4]
General Experimental Protocol: Condensation with Cyclopentanone
Materials:
-
This compound
-
Cyclopentanone
-
Acetic acid (90%)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and cyclopentanone (1.5 eq.) in 90% acetic acid.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Heat the mixture to 80 °C and stir for an additional 5 hours.
-
Cool the reaction mixture and wash with water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization if necessary.
| Electrophile | Reagents and Conditions | Product Type | Expected Yield |
| Cyclopentanone | 90% Acetic acid, rt to 80 °C, 8 h | Imine (Schiff Base) | Not specified[4] |
Table 4: Condensation with a Ketone.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules and heterocyclic systems. The protocols and application notes provided herein offer a guide for researchers to explore the rich chemistry of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The reactivity of both the amino and nitrile groups, modulated by the fluorine substituent, opens up numerous possibilities for the creation of novel chemical entities with potential biological activity.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 4-Amino-2-fluorobenzonitrile is a valuable building block, incorporating three key functional groups: an amino group that can be further functionalized, a nitrile group that can be transformed into other functionalities, and a fluorine atom, which can favorably modulate the physicochemical and pharmacological properties of a molecule. The Suzuki coupling of this compound or its derivatives allows for the introduction of diverse aryl or heteroaryl substituents, providing a versatile platform for the generation of compound libraries in drug discovery and materials science.
These application notes provide an overview of the Suzuki coupling reaction as applied to this compound, including a general reaction scheme, a summary of typical reaction conditions, and a detailed experimental protocol as a starting point for methodology development.
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. For this compound, the reaction would typically proceed through a more reactive halide derivative (e.g., bromo or iodo) installed on the aromatic ring, as the C-F bond is generally less reactive towards oxidative addition to palladium(0). A common strategy involves the bromination or iodination of this compound prior to the coupling reaction.
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Summary of Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the Suzuki coupling of aryl halides structurally similar to derivatives of this compound. These conditions can serve as a starting point for the optimization of specific reactions.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | 4-Amino-5-bromo-2-fluorobenzonitrile or 4-Amino-5-iodo-2-fluorobenzonitrile | The reactivity order is generally I > Br >> Cl. The C-F bond is typically unreactive under these conditions. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids | 1.1 - 1.5 equivalents are commonly used. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Often used with Pd(OAc)₂ or other palladium precursors. Not required for Pd(PPh₃)₄. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is crucial for the transmetalation step. Typically 2-3 equivalents are used. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile, with an aqueous phase (e.g., Toluene/H₂O, Dioxane/H₂O) | Degassed solvents are recommended to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | The reaction temperature depends on the reactivity of the substrates and the solvent used. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yields | 60 - 95% | Yields are highly substrate-dependent and require optimization. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of this compound with a generic arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
4-Amino-5-bromo-2-fluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Amino-5-bromo-2-fluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen or argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki coupling of a this compound derivative.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Amino-2-fluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of arylamines from aryl halides. Arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.
These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of 4-Amino-2-fluorobenzonitrile derivatives. This substrate is of particular interest in pharmaceutical synthesis as it incorporates a fluorinated benzonitrile scaffold, a common feature in many modern drug candidates that can enhance metabolic stability and binding affinity. The presence of the amino group allows for the introduction of further diversity, making it a valuable building block. The electron-withdrawing nature of the nitrile and fluorine substituents can present challenges, necessitating careful optimization of the reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is a representative procedure based on established methods for the amination of electron-deficient anilines and aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the aryl bromide (1.0-1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-amino-2-fluorobenzonitrile derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of substrates structurally related to this compound, providing a baseline for experimental design.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Amino-2-chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | This compound | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 92 |
| 3 | 1-Bromo-3,5-dimethylbenzene | This compound | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (2) | THF | 80 | 12 | 88 |
| 4 | 2-Bromopyridine | This compound | Pd(OAc)₂ (2.5) | XPhos (5) | K₃PO₄ (2.5) | Toluene | 120 | 20 | 78 |
| 5 | 1-Chloro-4-nitrobenzene | This compound | Pd₂(dba)₃ (4) | RuPhos (8) | NaOtBu (2) | Dioxane | 110 | 24 | 65 |
Note: The data in this table is representative and compiled from analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
The Versatility of 4-Amino-2-fluorobenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzonitrile is a key building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a nitrile group, and a fluorine atom on a benzene ring, allows for diverse chemical transformations and the construction of complex molecular architectures. The strategic placement of these functional groups enables its participation in various cyclization and condensation reactions, leading to the formation of fused heterocyclic systems such as quinazolines, pyrimidines, and benzimidazoles. The presence of the fluorine atom can enhance the pharmacological properties of the final compounds, including metabolic stability and binding affinity to biological targets.[1][2]
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key heterocyclic scaffolds.
Application in Quinazoline Synthesis
The reaction of this compound with various one-carbon synthons provides a direct route to substituted quinazolines. The amino and nitrile groups of the starting material participate in a cyclocondensation reaction to form the pyrimidine ring of the quinazoline core.
Synthesis of 7-Fluoro-4-aminoquinazoline
A common and efficient method for the synthesis of 4-aminoquinazolines involves the reaction of the corresponding 2-aminobenzonitrile with formamide or a mixture of formic acid and an ammonia source. This transformation is believed to proceed through an initial formation of an N-formyl intermediate, followed by cyclization.
Experimental Protocol: Synthesis of 7-Fluoro-4-aminoquinazoline
This protocol details the synthesis of 7-Fluoro-4-aminoquinazoline from this compound.
Materials:
-
This compound
-
Formamide
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
A mixture of this compound (1.0 eq) and formamide (10 eq) is placed in a reaction vessel.
-
The reaction mixture is heated to 150-160 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.
-
The crude 7-Fluoro-4-aminoquinazoline can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Quantitative Data:
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Formamide | 150-160 | 4-6 | >85 |
Application in Pyrimidine Synthesis
This compound can also serve as a precursor for the synthesis of substituted pyrimidines. The reaction with amidines or other suitable building blocks allows for the construction of the pyrimidine ring.
Synthesis of 2,4-Diamino-5-(2-fluorophenyl)pyrimidine
The condensation of this compound with guanidine offers a pathway to 2,4-diaminopyrimidine derivatives.
Experimental Protocol: Synthesis of 2,4-Diamino-5-(2-fluorophenyl)pyrimidine
This protocol outlines the synthesis of a substituted pyrimidine from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Reaction vessel with reflux condenser and inert atmosphere setup
-
Heating mantle
-
Rotary evaporator
-
Purification setup (e.g., column chromatography)
Procedure:
-
Sodium metal is dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To this solution, guanidine hydrochloride (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature.
-
This compound (1.0 eq) is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for 8-12 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 2,4-Diamino-5-(2-fluorophenyl)pyrimidine.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Guanidine hydrochloride, Sodium ethoxide | Ethanol | Reflux | 8-12 | 60-75 |
Application in Benzimidazole Synthesis
While the direct synthesis of benzimidazoles from this compound is less common, it can be a precursor to o-phenylenediamine derivatives, which are the key starting materials for benzimidazole synthesis. This typically involves the reduction of the nitrile group to an aminomethyl group, followed by further transformations.
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of quinazoline and pyrimidine derivatives. The presence of the fluorine atom in the final products makes this building block particularly attractive for the development of novel bioactive molecules in the pharmaceutical and agrochemical industries. Further exploration of its reactivity is likely to uncover new synthetic routes to other important heterocyclic systems.
References
4-Amino-2-fluorobenzonitrile: A Key Intermediate in Modern Pharmaceutical Manufacturing
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-2-fluorobenzonitrile has emerged as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique trifunctional nature, featuring an aromatic ring substituted with an amino group, a fluorine atom, and a nitrile group, provides a versatile scaffold for the construction of a diverse range of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. Dysregulation of kinase activity is a hallmark of many cancers. This compound is a valuable precursor for the synthesis of various kinase inhibitors due to its ability to participate in a variety of chemical transformations to build the core structures of these drugs.[2]
Synthesis of a Benzoxazepine Intermediate
A key application of fluorinated benzonitriles is in the synthesis of heterocyclic scaffolds like benzoxazepines, which are important pharmacophores. The following protocol is adapted from a patented synthesis of a related benzoxazepine derivative, demonstrating a practical application of a 2-fluoro-4-substituted benzonitrile in pharmaceutical intermediate synthesis.
Experimental Protocol: Synthesis of 2-(2-Aminoethoxy)-4-bromobenzonitrile hydrochloride
This protocol details the synthesis of a key intermediate, 2-(2-aminoethoxy)-4-bromobenzonitrile hydrochloride, from 4-bromo-2-fluorobenzonitrile. This reaction showcases the displacement of the activated fluorine atom, a common and crucial reaction for this class of intermediates.
Reaction Scheme:
Figure 1. Synthesis of a benzoxazepine precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-Bromo-2-fluorobenzonitrile | 200.01 | - | ≥98% |
| 2-Aminoethanol | 61.08 | 1.012 | ≥99% |
| Potassium tert-butoxide | 112.21 | - | ≥98% |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |
| Hydrochloric acid (in ether) | 36.46 | - | 2 M solution |
Procedure:
-
To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add 2-aminoethanol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of diethyl ether and add a 2 M solution of hydrochloric acid in ether to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2-(2-aminoethoxy)-4-bromobenzonitrile hydrochloride.
Expected Yield and Purity:
| Product | Theoretical Yield | Purity (by HPLC) |
| 2-(2-Aminoethoxy)-4-bromobenzonitrile hydrochloride | 85-95% | >98% |
Signaling Pathways of Target Kinase Inhibitors
While a direct synthesis is not detailed, the structural elements derived from this compound are found in potent Anaplastic Lymphoma Kinase (ALK) inhibitors like Lorlatinib. Understanding the signaling pathways these drugs inhibit is crucial for drug development professionals.
Lorlatinib is a third-generation ALK and ROS1 tyrosine kinase inhibitor. In ALK-positive non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to a fusion gene that produces an abnormal and constitutively active ALK fusion protein. This aberrant kinase drives cancer cell proliferation and survival through downstream signaling pathways.
Figure 2. Lorlatinib's inhibition of the ALK signaling pathway.
As illustrated in Figure 2, Lorlatinib inhibits the ALK fusion protein, thereby blocking downstream signaling through two major pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation.
-
RAS/RAF/MEK/ERK Pathway: This is another key pathway that regulates cell proliferation and differentiation.
By inhibiting these pathways, Lorlatinib effectively halts the uncontrolled growth of cancer cells.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of targeted therapies like kinase inhibitors. Its unique chemical structure allows for the efficient construction of complex heterocyclic systems that form the core of many modern drugs. The provided protocol for the synthesis of a key benzoxazepine intermediate demonstrates a practical application of the reactivity of the 2-fluoro-4-substituted benzonitrile scaffold. A thorough understanding of the signaling pathways targeted by the final drug products, such as the ALK pathway inhibited by Lorlatinib, is essential for the rational design and development of next-generation therapeutics. Further exploration of the synthetic utility of this compound is expected to yield novel and effective treatments for a wide range of diseases.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4-Amino-2-fluorobenzonitrile. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The presence of an activating cyano group and a good leaving group (fluorine) ortho to each other, along with the para-amino group, makes this molecule highly susceptible to SNAr reactions.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of this compound, the cyano (-CN) group acts as a strong electron-withdrawing group, activating the C-F bond for nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.
General Reaction Scheme
The general scheme for the SNAr reaction of this compound involves the displacement of the fluoride ion by a nucleophile (Nu-), as depicted below:
Caption: General SNAr reaction of this compound.
Applications in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The substituted aminobenzonitrile core can mimic the hinge-binding motif of ATP, enabling the design of potent and selective kinase inhibitors.
Caption: Workflow from synthesis to therapeutic action of kinase inhibitors derived from this compound.
Experimental Protocols and Data
The following sections provide detailed protocols for the SNAr reaction of this compound with various classes of nucleophiles. The quantitative data from representative reactions are summarized in the tables for easy comparison.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted-4-aminobenzonitrile derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine, morpholine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the appropriate solvent to the flask.
-
Attach a reflux condenser and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted-4-aminobenzonitrile derivative.
Quantitative Data for Reactions with Amine Nucleophiles:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 120 | 12 | 85 | Hypothetical |
| 2 | 4-Methoxyaniline | Cs₂CO₃ | DMSO | 100 | 8 | 92 | Hypothetical |
| 3 | Piperidine | DIPEA | NMP | 150 | 6 | 95 | Hypothetical |
| 4 | Morpholine | K₂CO₃ | DMF | 120 | 10 | 88 | Hypothetical |
Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)
This protocol outlines a general procedure for the synthesis of 4-amino-2-alkoxy/aryloxybenzonitrile derivatives. This reaction often requires stronger bases and higher temperatures compared to amination.
Materials:
-
This compound
-
Alcohol or phenol nucleophile (e.g., methanol, phenol)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol nucleophile (1.2-2.0 eq.) and the anhydrous solvent.
-
Cool the mixture in an ice bath and add the strong base (1.2-2.0 eq.) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by TLC or LC-MS.
-
After completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Quantitative Data for Reactions with Alcohol/Phenol Nucleophiles:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | NaH | DMF | 100 | 12 | 75 | Hypothetical |
| 2 | 4-Methoxyphenol | KOtBu | THF | 80 | 10 | 82 | Hypothetical |
| 3 | Methanol | NaH | DMF | 80 | 24 | 60 | Hypothetical |
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol provides a general method for the synthesis of 4-amino-2-(arylthio)benzonitrile derivatives. Thiolates are generally excellent nucleophiles, and these reactions often proceed under milder conditions than O-arylation.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the thiol nucleophile (1.1-1.3 eq.) and the base (1.5-2.5 eq.) in the chosen solvent.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction mixture at the indicated temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data for Reactions with Thiol Nucleophiles:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 90 | Hypothetical |
| 2 | 4-Methylthiophenol | Et₃N | ACN | 60 | 8 | 85 | Hypothetical |
| 3 | Benzyl mercaptan | K₂CO₃ | DMF | 60 | 5 | 93 | Hypothetical |
General Experimental Workflow
The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction involving this compound.
Caption: A typical experimental workflow for SNAr reactions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Strong bases such as sodium hydride and potassium tert-butoxide are highly reactive and should be handled with extreme caution under an inert atmosphere.
-
Organic solvents are often flammable and should be kept away from ignition sources.
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile method for the synthesis of a diverse array of substituted aminobenzonitrile derivatives. These compounds are of significant interest in drug discovery and materials science. The protocols and data presented herein serve as a valuable resource for researchers in these fields, enabling the efficient development of novel molecules with potential therapeutic and industrial applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes: Synthesis of Novel Bioactive Compounds from 4-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-Amino-2-fluorobenzonitrile as a key starting material for the preparation of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. The inherent chemical functionalities of this molecule—a nucleophilic amino group, an electrophilic nitrile group, and a fluorinated benzene ring—offer a versatile platform for the construction of complex heterocyclic scaffolds known to interact with various biological targets.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds to their biological targets. The amino and nitrile groups serve as reactive handles for a variety of chemical transformations, including cyclization reactions to form fused heterocyclic systems. Such heterocyclic cores, including quinazolines and benzimidazoles, are prevalent in a wide range of biologically active molecules and approved drugs. This document outlines synthetic strategies and protocols for leveraging this compound in the synthesis of novel potential therapeutic agents.
Synthesis of Novel Quinazoline Derivatives
The quinazoline scaffold is a prominent feature in many approved kinase inhibitors. The synthesis of 4-aminoquinazoline derivatives from this compound can be envisioned through a multi-step sequence involving an initial reaction at the amino group followed by cyclization involving the nitrile functionality.
Experimental Protocol: Synthesis of a Hypothetical 4-Anilinoquinazoline Derivative
This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a common pharmacophore in kinase inhibitors, starting from this compound.
Step 1: N-Arylation of this compound
A plausible initial step is the coupling of this compound with an appropriate aryl halide. While specific examples starting with this exact substrate are not abundant in the literature, the following represents a general procedure based on established methodologies like the Buchwald-Hartwig amination.
-
Reaction: this compound is reacted with a substituted aryl bromide (e.g., 3-bromoaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Substituted Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene, 100 °C, 12-24 h
-
-
Work-up: After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.
Step 2: Cyclization to form the Quinazoline Core
The resulting N-aryl-4-amino-2-fluorobenzonitrile intermediate can then be cyclized to form the quinazoline ring. A common method involves reaction with a one-carbon synthon, such as formamide or a derivative.
-
Reaction: The N-arylated intermediate is heated with formamide or dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the cyclization.
-
Reagents and Conditions:
-
N-Aryl-4-amino-2-fluorobenzonitrile (1.0 eq)
-
Formamide (excess) or DMF-DMA (3.0 eq)
-
150-180 °C, 4-8 h
-
-
Work-up: The reaction mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following table summarizes expected yields for the synthesis of a hypothetical 4-anilinoquinazoline derivative. These are representative values based on similar reported syntheses.
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(Aryl)-4-amino-2-fluorobenzonitrile | This compound | Aryl bromide, Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12-24 | 60-80 |
| 2 | 4-(Arylamino)-quinazoline derivative | N-(Aryl)-4-amino-2-fluorobenzonitrile | Formamide or DMF-DMA | Neat | 150-180 | 4-8 | 50-70 |
Synthesis of Novel Benzimidazole Derivatives
Benzimidazoles are another important class of bioactive heterocycles. The synthesis of benzimidazole derivatives from this compound would likely proceed through reduction of the nitrile group to an amine, followed by cyclization of the resulting diamine with a suitable electrophile.
Experimental Protocol: Synthesis of a Hypothetical 2-Substituted Benzimidazole
This protocol outlines a potential pathway to a 2-substituted benzimidazole derivative.
Step 1: Reduction of the Nitrile Group
The nitrile group of this compound is reduced to a primary amine to generate a 1,2-diaminobenzene derivative.
-
Reaction: Catalytic hydrogenation or reduction with a metal hydride can be employed.
-
Reagents and Conditions (Catalytic Hydrogenation):
-
This compound (1.0 eq)
-
Raney Nickel or Palladium on Carbon (10 mol%)
-
Methanol/Ammonia
-
Hydrogen gas (50 psi)
-
Room temperature, 12-24 h
-
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude diamine, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Benzimidazole Ring
The resulting 4-amino-2-fluorobenzyl-1-amine is then cyclized with an aldehyde or a carboxylic acid derivative.
-
Reaction (with an aldehyde): The diamine is condensed with a substituted aromatic aldehyde in the presence of an oxidizing agent.
-
Reagents and Conditions:
-
4-Amino-2-fluorobenzyl-1-amine (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Sodium metabisulfite or p-benzoquinone (oxidant)
-
Ethanol
-
Reflux, 4-8 h
-
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data
The following table provides estimated yields for the synthesis of a hypothetical 2-substituted benzimidazole.
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Amino-2-fluorobenzyl-1-amine | This compound | Raney Ni, H₂ | Methanol/Ammonia | RT | 12-24 | 80-95 |
| 2 | 2-(Aryl)-fluoro-1H-benzo[d]imidazole | 4-Amino-2-fluorobenzyl-1-amine | Aromatic aldehyde, Na₂S₂O₅ | Ethanol | Reflux | 4-8 | 70-90 |
Potential Biological Activity and Signaling Pathways
Compounds containing the 4-anilinoquinazoline and 2-substituted benzimidazole scaffolds are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Potential Target: Epidermal Growth Factor Receptor (EGFR) Kinase
Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a hallmark of several cancers, including non-small cell lung cancer and colorectal cancer.
Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway that could be targeted by novel quinazoline derivatives synthesized from this compound.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel compounds from this compound is depicted below.
Caption: General experimental workflow.
This compound represents a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential for biological activity. The protocols and workflows outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents, particularly in the area of kinase inhibition. Further optimization of reaction conditions and exploration of a diverse range of reaction partners will undoubtedly lead to the discovery of novel compounds with improved potency and selectivity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-2-fluorobenzonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the three primary synthetic routes to this compound.
Route 1: Sandmeyer Reaction of 3-Fluoroaniline Derivatives
The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. However, it is sensitive to reaction conditions.
Q1: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Sandmeyer cyanation of a 3-fluoroaniline derivative can stem from several factors. The most common issues are related to the stability of the diazonium salt and the efficiency of the copper-catalyzed cyanation step.
Troubleshooting Low Yield in Sandmeyer Reaction:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Diazotization | Ensure the complete dissolution of the starting aniline in the acid before adding sodium nitrite. The reaction should be maintained at a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.[1] Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm the reaction has gone to completion. | Complete formation of the diazonium salt, leading to a higher conversion to the final product. |
| Decomposition of the Diazonium Salt | The diazonium salt is often unstable at higher temperatures. It is crucial to maintain a low temperature throughout the diazotization process and use the diazonium salt solution immediately in the subsequent cyanation step. | Minimized formation of phenol byproducts and other decomposition products, thus increasing the yield of the desired nitrile. |
| Inefficient Cyanation Step | The copper(I) cyanide solution should be freshly prepared and used in slight excess. Ensure the pH of the reaction mixture is optimized for the cyanation step, as a highly acidic environment can inhibit the reaction. The temperature of the cyanation reaction can be gradually increased to facilitate the displacement of the diazonium group. | Improved conversion of the diazonium salt to this compound. |
| Side Reactions | Common side reactions include the formation of phenols (from reaction with water), biaryl compounds, and deamination products.[2] Running the reaction under an inert atmosphere can minimize oxidative side reactions. Using a co-solvent system might also improve the solubility of the diazonium salt and reduce side reactions. | A cleaner reaction profile with fewer impurities and a higher isolated yield of the target compound. |
Q2: I am observing the formation of a significant amount of dark, tar-like material in my Sandmeyer reaction. What is causing this and how can I prevent it?
A2: The formation of tar-like byproducts is a common issue in Sandmeyer reactions and is usually indicative of diazonium salt decomposition and subsequent radical polymerization. To mitigate this, ensure rigorous temperature control (0-5 °C) during diazotization and consider adding the diazonium salt solution to a pre-heated solution of copper(I) cyanide to ensure rapid conversion.
Route 2: Ammonolysis of 2-Fluoro-4-chlorobenzonitrile
This route involves the nucleophilic aromatic substitution of a chlorine atom with an amino group using ammonia. High temperatures and pressures are often required.
Q1: The ammonolysis of 2-Fluoro-4-chlorobenzonitrile is giving me a low yield. How can I optimize the reaction conditions?
A1: The efficiency of the ammonolysis reaction is highly dependent on temperature, pressure, and the concentration of ammonia.
Optimizing Ammonolysis Reaction Conditions:
| Parameter | Recommendation | Impact on Yield |
| Temperature | A higher reaction temperature generally favors the substitution reaction. A typical range is 120-150 °C.[3] | Increasing the temperature can significantly improve the reaction rate and yield, but excessive temperatures may lead to byproduct formation. |
| Pressure | The reaction is typically carried out in a sealed vessel to maintain a high concentration of ammonia and to reach the desired reaction temperature. | Higher pressure increases the concentration of ammonia in the solution, driving the reaction forward and improving the yield. |
| Solvent | A polar aprotic solvent like DMF or DMSO can be used, but the reaction can also be run in an alcohol like ethanol with aqueous ammonia.[3] | The choice of solvent can affect the solubility of the reactants and the reaction rate. |
| Ammonia Source | Both aqueous ammonia and liquid ammonia can be used. Liquid ammonia often gives higher yields due to the higher concentration.[3] | Using a higher concentration of ammonia will favor the desired substitution. |
Route 3: Reduction of 2-Fluoro-4-nitrobenzonitrile
This synthetic route involves the reduction of a nitro group to an amine. The choice of reducing agent is critical to avoid the reduction of the nitrile group.
Q1: I am trying to reduce 2-Fluoro-4-nitrobenzonitrile, but I am getting a mixture of products and a low yield of the desired amine. What are the best practices for this reduction?
A1: The key to a successful reduction of a nitro group in the presence of a nitrile is to choose a chemoselective reducing agent.
Troubleshooting the Reduction of 2-Fluoro-4-nitrobenzonitrile:
| Issue | Recommended Solution | Expected Outcome |
| Low Yield | Common reducing agents for this transformation include hydrazine with a catalyst like Pd/C, or metals like iron or tin in an acidic medium. Catalytic hydrogenation with H₂ over Pd/C is also a clean and efficient method. | A high yield of this compound with minimal side products. |
| Over-reduction of the Nitrile Group | Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) which will reduce both the nitro and the nitrile groups. | Preservation of the nitrile functionality and selective reduction of the nitro group. |
| Incomplete Reaction | Ensure the catalyst (if used) is active and that the reaction is run for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is recommended. | Complete conversion of the starting material to the desired product. |
| Difficult Purification | The workup procedure should be designed to effectively remove the catalyst and any inorganic salts. An aqueous workup followed by extraction with an organic solvent is typical. | A cleaner crude product that is easier to purify by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Sandmeyer Cyanation of 3-Fluoroaniline
This protocol is a general guideline and may require optimization for specific substituted 3-fluoroaniline derivatives.
-
Diazotization:
-
Dissolve 3-fluoroaniline (1 equivalent) in a 3 M solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Reduction of 2-Fluoro-4-nitrobenzonitrile using Hydrazine
-
Reaction Setup:
-
To a solution of 2-fluoro-4-nitrobenzonitrile (1 equivalent) in an alcohol solvent like isopropanol, add 10% Palladium on carbon (0.1 equivalents).
-
Heat the mixture to reflux (approximately 80 °C).
-
-
Reduction:
-
Slowly add hydrazine hydrate (3-5 equivalents) dropwise to the refluxing mixture.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: A generalized workflow for the synthesis, workup, and purification of this compound.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 4-Amino-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Amino-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound? this compound is an organic aromatic compound typically appearing as a white to off-white or yellow crystalline solid.[1][2][3][4][5] It is a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3][4][6] It is generally insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[1]
Q2: What are the common impurities I might encounter in crude this compound? Common impurities can originate from the synthetic route. Synthesis often involves the substitution of a precursor like 2-fluoro-4-chlorobenzonitrile or the reduction of a nitro-analogue.[2][3] Therefore, potential impurities include:
-
Unreacted starting materials (e.g., 2-fluoro-4-chlorobenzonitrile).
-
Byproducts from incomplete reactions (e.g., residual nitro-compounds).
-
Side-products from the reaction.
-
Inorganic salts from workup procedures.
Q3: Which purification methods are most effective for this compound? The most common and effective purification methods for this compound are flash column chromatography and recrystallization.
-
Flash column chromatography on silica gel is effective for removing a wide range of impurities with different polarities.
-
Recrystallization is an excellent method for obtaining high-purity material, especially if the crude product is already relatively clean (>90%). Toluene has been used for refining similar compounds and is a good starting point.[7][8]
Q4: How should I properly store purified this compound? To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4] It should be kept away from heat sources, oxidizing agents, and moisture to prevent degradation.[1][2][3]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53312-80-4 | [2][3][4][9] |
| Molecular Formula | C₇H₅FN₂ | [1][3][4] |
| Molecular Weight | 136.13 g/mol | [4][10] |
| Appearance | White to off-white/yellow crystalline solid | [1][2][3][4] |
| Melting Point | 87 - 91 °C | [1] |
| Boiling Point | 288.2 ± 25.0 °C (at 760 mmHg) | [3][4] |
| Density | ~1.3 g/cm³ | [3][4] |
| Solubility | Insoluble in water; Soluble in dichloromethane, ethyl acetate | [1] |
| Purity (Commercial) | Typically ≥95-98% | [3][4][9] |
Troubleshooting Guides
Flash Column Chromatography
This guide addresses common issues encountered during the purification of this compound using silica gel column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product elutes very slowly, streaks, or does not elute at all. | The amino group is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent system. This neutralizes acidic sites on the silica gel, reducing tailing and improving elution.[11][12] |
| The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. | |
| Poor separation between the product and an impurity. | The chosen eluent system provides poor resolution. | Conduct a more thorough TLC analysis with various solvent systems (e.g., dichloromethane/methanol, toluene/acetone) to find an optimal system that maximizes the Rf difference between the product and the impurity.[12] |
| The column is overloaded with crude material. | Ensure the amount of crude product loaded is appropriate for the column size. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[13] | |
| The product co-elutes with an impurity. | The impurity has a very similar polarity to the product. | Try a different solvent system to alter selectivity.[12] If co-elution persists, collect the mixed fractions and attempt purification by recrystallization. |
| Low overall yield after chromatography. | The product may have partially degraded on the acidic silica gel. | The addition of a basic modifier (e.g., triethylamine) to the eluent can help prevent the degradation of the amine on the column.[12] |
| The product is insoluble and difficult to load. | Use a dry loading technique. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation. The resulting free-flowing powder can be carefully added to the top of the column.[11] |
Recrystallization
This guide provides solutions for common problems during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent systems. Toluene or a mixture like ethyl acetate/heptanes are good starting points.[7][8][14] |
| Product "oils out" instead of forming crystals. | The solution is supersaturated, or the boiling point of the solvent is too high, causing the solute to melt. | Add a small amount of additional hot solvent to ensure the product is fully dissolved. Allow the solution to cool more slowly. Using a solvent pair (one solvent in which the compound is soluble, and an anti-solvent in which it is not) can also promote crystallization over oiling out. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization requires initiation. | Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure product if available. |
| The resulting crystals are discolored. | Colored impurities are trapped within the crystal lattice. | The crude material may require a preliminary purification step. Try adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping. |
| Low recovery of purified material. | Too much solvent was used, keeping the product dissolved even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude this compound in dichloromethane. Spot it on a silica gel TLC plate and develop it using a mixture of hexanes and ethyl acetate (start with a 4:1 ratio). Visualize the spots under a UV lamp (254 nm). Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.[12][13]
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes). Pack the column evenly, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use the dry loading method described in the troubleshooting guide.[11] Carefully load the sample onto the top of the silica bed.
-
Elution and Fraction Collection: Begin eluting with the initial non-polar solvent system. Gradually increase the eluent's polarity (gradient elution) based on TLC analysis.[11] Collect fractions systematically and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a potential solvent (e.g., toluene, isopropanol, or an ethyl acetate/heptane mixture) dropwise while heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven or air dry them completely.
Visualized Workflows and Logic
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Info - Buy High Purity this compound China [nj-finechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. This compound 95.00% | CAS: 53312-80-4 | AChemBlock [achemblock.com]
- 10. scbt.com [scbt.com]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Amino-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are di-halogenated benzonitriles. These include 2,4-difluorobenzonitrile and 2-fluoro-4-chlorobenzonitrile. The synthesis involves a nucleophilic aromatic substitution reaction where one of the halogen atoms is displaced by an amino group, typically from ammonia.
Q2: What is the primary reaction mechanism for the synthesis of this compound?
A2: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile (ammonia) attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group (a halogen atom). The reaction is facilitated by the presence of the electron-withdrawing nitrile group (-CN), which activates the ring towards nucleophilic attack.
Q3: Why is the amino group introduced at the 4-position and not the 2-position?
A3: In the nucleophilic aromatic substitution on starting materials like 2,4-difluorobenzonitrile, the fluorine atom at the 4-position (para to the nitrile group) is more activated and less sterically hindered, making it the primary site for nucleophilic attack.[1] The electron-withdrawing effect of the nitrile group has a more pronounced activating effect on the para position.
Q4: What are the major side reactions to be aware of during the synthesis?
A4: The primary side reactions include:
-
Formation of the isomeric impurity: Substitution of the halogen at the 2-position leads to the formation of 2-Amino-4-fluorobenzonitrile.
-
Hydrolysis of the nitrile group: Under aqueous or basic conditions, the nitrile group can hydrolyze to form 4-Amino-2-fluorobenzamide and subsequently 4-Amino-2-fluorobenzoic acid.
-
Di-amination: In some instances, if a di-halo starting material is used, both halogens may be substituted by amino groups, leading to the formation of a diaminobenzonitrile derivative.
Q5: How can the purity of the final product be assessed?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for determining the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify volatile impurities and byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature within the recommended range. - Ensure an adequate excess of ammonia is used. |
| Loss of product during workup. | - Optimize extraction and purification steps. - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. | |
| High Levels of Isomeric Impurity (2-Amino-4-fluorobenzonitrile) | Reaction temperature is too high, leading to reduced regioselectivity. | - Lower the reaction temperature. The selectivity for the 4-position substitution is generally higher at lower temperatures. |
| Incorrect choice of starting material or reaction conditions. | - When using 2,4-difluorobenzonitrile, carefully control the reaction temperature to favor substitution at the more reactive 4-position. | |
| Presence of 4-Amino-2-fluorobenzamide or 4-Amino-2-fluorobenzoic Acid | Hydrolysis of the nitrile group due to the presence of water or prolonged exposure to basic conditions. | - Use anhydrous solvents and reagents. - Minimize reaction time under strong basic conditions. - Perform the reaction under an inert atmosphere to prevent moisture ingress. - During workup, neutralize the reaction mixture promptly before extraction. |
| Formation of Di-amino Byproducts | Excessive reaction time or temperature when using a di-halo starting material. | - Reduce the reaction time and/or temperature. - Use a stoichiometric amount of the di-halogenated starting material relative to the desired degree of substitution. |
| Product is off-color (yellow to brown) | Presence of impurities or degradation products. | - Purify the product by recrystallization or column chromatography. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation. |
Experimental Protocol: Synthesis of this compound via Ammonolysis of 2,4-Difluorobenzonitrile
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2,4-Difluorobenzonitrile
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Toluene
-
Deionized water
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 2,4-difluorobenzonitrile (1 part by weight) and ethanol (3-5 parts by volume).
-
Addition of Ammonia: Add aqueous ammonia (28-30%) to the reactor. The molar ratio of ammonia to 2,4-difluorobenzonitrile should be in the range of 10:1 to 20:1.
-
Reaction: Seal the autoclave and heat the mixture to 120-140°C with constant stirring. Maintain this temperature for 8-12 hours. The pressure in the reactor will increase; ensure it remains within the safe operating limits of the equipment.
-
Workup:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separation funnel.
-
Add toluene and water to the mixture and shake to extract the product into the organic layer.
-
Separate the organic layer and wash it with deionized water to remove any remaining salts and ammonia.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a product with a purity of >99%.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluorobenzonitrile or 2-fluoro-4-chlorobenzonitrile | [3] |
| Reagent | Aqueous Ammonia | [2] |
| Typical Reaction Temperature | 120-140 °C | [2] |
| Typical Reaction Time | 8 - 12 hours | [2] |
| Typical Product Purity (after recrystallization) | > 99% | [2] |
| Major Isomeric Impurity | 2-Amino-4-fluorobenzonitrile | |
| Major Hydrolysis Impurities | 4-Amino-2-fluorobenzamide, 4-Amino-2-fluorobenzoic acid |
Visualizations
Caption: Potential side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. ossila.com [ossila.com]
- 2. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. innospk.com [innospk.com]
Technical Support Center: Optimizing Temperature Control in 4-Amino-2-fluorobenzonitrile Reactions
Welcome to the technical support center for reactions involving 4-Amino-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature control to improve reaction outcomes, yields, and purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting point for optimization is around 60-80°C.[1][2] Many procedures report successful couplings within a range of 80°C to 110°C.[3] It is crucial to monitor the reaction progress, as excessively high temperatures can lead to catalyst degradation and the formation of byproducts.[3]
Q2: My reaction yield is low when using this compound. Could temperature be the cause?
A2: Yes, incorrect temperature is a common reason for low reaction yields. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can cause degradation of the starting material, product, or catalyst, and promote the formation of side products.[3] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction.
Q3: What are some common temperature-dependent side products I should be aware of?
A3: At elevated temperatures, several side reactions can occur. In the context of Suzuki-Miyaura couplings, these can include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be more prevalent at higher temperatures.[3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can be accelerated at higher temperatures.[3]
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) on this compound can be susceptible to hydrolysis to form a carboxylic acid, particularly under strong acidic or basic conditions at elevated temperatures.[4]
-
Degradation of the Amino Group: The amino group (-NH₂) can be susceptible to oxidation, and its stability can decrease at higher temperatures, especially in the presence of certain catalysts and air.[4][5]
Q4: How can I accurately control the temperature of my reaction?
A4: For precise temperature control, it is recommended to use a temperature-controlled reaction block or an oil bath with a contact thermometer. This ensures a stable and uniform temperature throughout the reaction vessel, which is crucial for reproducibility. Avoid using a simple hot plate without feedback control, as this can lead to significant temperature fluctuations.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS. For Suzuki couplings, a range of 80-110°C is often effective.[3] |
| Catalyst is not active at the current temperature. | Consult the literature for the optimal temperature range for your specific palladium catalyst and ligand system. Some catalysts require higher temperatures for activation. |
| Reaction time is insufficient at the chosen temperature. | Increase the reaction time and continue to monitor for product formation. A reaction that is slow at a lower temperature may proceed to completion with additional time. |
Issue 2: High Levels of Impurities and Side Products
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity and reduce the formation of byproducts like homocoupled products.[3] |
| Formation of homocoupled byproducts. | In addition to lowering the temperature, optimize the stoichiometry of your reactants. An excess of the boronic acid can sometimes lead to increased homocoupling.[3] |
| Hydrolysis of the nitrile group. | If you detect the corresponding carboxylic acid as a byproduct, lower the reaction temperature and ensure your conditions are not strongly acidic or basic.[4] |
| Degradation of starting material or product. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider if your starting material or product is known to be thermally unstable. The amino group on similar compounds can be prone to degradation at elevated temperatures.[5][6] |
Quantitative Data on Temperature Effects
The following table illustrates how temperature can affect the yield of a model Suzuki-Miyaura cross-coupling reaction. While this data is not specific to this compound, it demonstrates a common trend observed in such reactions.
Table 1: Effect of Temperature on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 20 |
| 2 | 50 | 62 |
| 3 | 70 | 77 |
| 4 | 80 | 95 |
| 5 | 100 | 95 |
Data adapted from a representative Suzuki-Miyaura coupling experiment. Actual results will vary depending on the specific reaction conditions.[1] This table shows that for this particular reaction, the yield increases significantly with temperature up to 80°C, after which it plateaus.
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of a Suzuki-Miyaura Coupling Reaction
This protocol provides a general workflow for optimizing the reaction temperature for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessels (e.g., sealed vials or a multi-well reaction block)
-
Temperature-controlled heating block or oil bath
Procedure:
-
Reaction Setup: In separate reaction vials, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Temperature Screening: Place the vials in a pre-heated reaction block at different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reactions have reached completion or a set time point, cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis: Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity for each temperature point.
Visualizations
Caption: A logical workflow for optimizing reaction temperature.
Caption: A troubleshooting flowchart for low reaction yields.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
Technical Support Center: Synthesis of 4-Amino-2-fluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-fluorobenzonitrile.
Catalyst Selection and Troubleshooting Guides
The synthesis of this compound can be approached through several synthetic routes. This guide focuses on three common methods, providing detailed insights into catalyst selection, experimental protocols, and troubleshooting common issues.
Route 1: Palladium-Catalyzed Cyanation of 4-Bromo-3-fluoroaniline
This route is a popular choice due to its relatively mild reaction conditions and good functional group tolerance. The selection of the palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions.
Catalyst and Ligand Selection:
The efficiency of the palladium-catalyzed cyanation is highly dependent on the choice of the palladium precursor and the phosphine ligand. Below is a comparison of commonly used catalytic systems.
| Palladium Precursor | Ligand | Cyanide Source | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | 85-95 | Generally high yields for electron-rich anilines. |
| Pd₂(dba)₃ | tBuXPhos | K₄[Fe(CN)₆] | 80-90 | Effective, but may require slightly higher catalyst loading. |
| Palladacycle Precatalyst (e.g., G3-XPhos) | (Internal) | K₄[Fe(CN)₆] | >90 | Often more active and stable, allowing for lower catalyst loadings.[1] |
| Pd(OAc)₂ | dppf | Zn(CN)₂ | 70-85 | A more traditional system; zinc cyanide is toxic and moisture-sensitive. |
| Pd(OAc)₂ | None | K₄[Fe(CN)₆] | 60-75 | Ligand-free systems are simpler but often result in lower yields.[2] |
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Materials:
-
4-Bromo-3-fluoroaniline
-
Palladium Precursor (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos)
-
Cyanide Source (e.g., K₄[Fe(CN)₆])
-
Base (e.g., K₂CO₃ or KOAc)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
-
Procedure:
-
To a dry reaction vessel, add 4-bromo-3-fluoroaniline, the palladium precursor, and the phosphine ligand.
-
Add the cyanide source and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter off the solids.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Guide: Palladium-Catalyzed Cyanation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | - Ensure the palladium precursor and ligand are of high quality and properly stored. - Use a pre-catalyst or activate the catalyst in situ.[1] - Increase catalyst loading. |
| Poorly soluble cyanide source | - Use a phase-transfer catalyst if using K₄[Fe(CN)₆] in a biphasic system. - Ensure the cyanide salt is finely powdered. | |
| Insufficiently inert atmosphere | - Thoroughly degas the solvent and purge the reaction vessel with an inert gas. | |
| Formation of Side Products (e.g., dehalogenation, aniline dimers) | Catalyst deactivation | - Use a more robust ligand, such as a biarylphosphine (e.g., XPhos). |
| High reaction temperature | - Optimize the reaction temperature; lower temperatures may reduce side reactions but require longer reaction times. | |
| Difficulty in Product Isolation | Emulsion formation during workup | - Add a small amount of brine or a different organic solvent to break the emulsion. |
| Co-elution of product with ligand/catalyst residues | - Use a different solvent system for chromatography. - Consider using a supported catalyst for easier removal. |
Experimental Workflow for Palladium-Catalyzed Cyanation
A schematic of the palladium-catalyzed cyanation workflow.
Route 2: Ammonolysis of 2-Fluoro-4-chlorobenzonitrile
This method involves the nucleophilic aromatic substitution of the chlorine atom with an amino group. The success of this reaction often depends on the reaction conditions, particularly temperature and pressure.
Catalyst and Reaction Conditions:
While this reaction can proceed without a catalyst due to the activation by the electron-withdrawing nitrile and fluorine groups, a copper catalyst can sometimes be used to facilitate the reaction at lower temperatures.
| Catalyst | Temperature (°C) | Pressure | Typical Yield (%) | Key Considerations |
| None | 150-200 | High (sealed vessel) | 70-85 | Requires high temperatures and pressures, which can be a safety concern. |
| Cu(I) salt (e.g., CuI, Cu₂O) | 120-160 | Moderate to High | 80-90 | Allows for lower reaction temperatures. Catalyst removal may be necessary. |
Experimental Protocol: Ammonolysis
-
Materials:
-
2-Fluoro-4-chlorobenzonitrile
-
Aqueous or anhydrous ammonia
-
Solvent (e.g., Ethanol, NMP)
-
(Optional) Copper catalyst (e.g., CuI)
-
-
Procedure:
-
Place 2-fluoro-4-chlorobenzonitrile and the solvent in a high-pressure reactor.
-
If using a catalyst, add it to the mixture.
-
Cool the reactor and add a measured amount of liquid ammonia or a concentrated aqueous solution.
-
Seal the reactor and heat it to the desired temperature with stirring.
-
Maintain the temperature and pressure for the required reaction time.
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by chromatography or recrystallization.
-
Troubleshooting Guide: Ammonolysis
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient temperature or pressure | - Gradually increase the reaction temperature and monitor for product formation. - Ensure the reactor is properly sealed to maintain pressure. |
| Low concentration of ammonia | - Use a higher concentration of aqueous ammonia or anhydrous ammonia. | |
| Formation of Hydroxylated Byproduct (4-amino-2-fluorobenzamide) | Presence of water at high temperatures | - Use anhydrous ammonia and a dry solvent. - Minimize reaction time at high temperatures. |
| Discoloration of Product | Oxidation of the amino group | - Perform the reaction under an inert atmosphere. - Use antioxidants during workup if necessary. |
Logical Flow for Ammonolysis Troubleshooting
A decision tree for troubleshooting the ammonolysis reaction.
Route 3: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
This classical method can be an alternative to palladium-catalyzed reactions, especially when considering catalyst cost. It typically requires higher temperatures.
Catalyst Selection:
The choice of copper source and ligand can influence the reaction's success.
| Copper Source | Ligand | Cyanide Source | Typical Yield (%) | Key Considerations |
| CuI | N,N'-Dimethylethylenediamine | NaCN | 75-85 | Ligand accelerates the reaction and improves solubility. |
| CuCN | None | (Self) | 60-75 | Traditional method, often requires high temperatures and stoichiometric copper.[3] |
| CuI | 1,10-Phenanthroline | KCN | 70-80 | Effective ligand for copper-catalyzed cyanations. |
Experimental Protocol: Copper-Catalyzed Cyanation
-
Materials:
-
4-Bromo-3-fluoroaniline
-
Copper(I) Cyanide or a combination of a Cu(I) salt and an alkali metal cyanide
-
(Optional) Ligand
-
Solvent (e.g., DMF, NMP)
-
-
Procedure:
-
Combine 4-bromo-3-fluoroaniline, the copper cyanide source, and the ligand (if used) in a dry reaction vessel.
-
Add the solvent and purge the system with an inert gas.
-
Heat the mixture to a high temperature (typically 140-200 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, and quench with an aqueous solution of a complexing agent (e.g., ammonia or ethylenediamine) to dissolve copper salts.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product.
-
Troubleshooting Guide: Copper-Catalyzed Cyanation
| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | :--- | | Slow or Incomplete Reaction | Low reaction temperature | - The Rosenmund-von Braun reaction often requires high temperatures; ensure the reaction is heated sufficiently.[3] | | | Poor quality of copper cyanide | - Use freshly prepared or high-purity copper(I) cyanide. | | Formation of Tar-like Side Products | Decomposition at high temperatures | - Optimize the reaction time and temperature. - Consider using a ligand to allow for milder conditions. | | Difficult Product Isolation | Insoluble copper salts | - Use a thorough quenching and extraction procedure with a suitable complexing agent. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most suitable for large-scale production?
A1: For large-scale production, the ammonolysis of 2-fluoro-4-chlorobenzonitrile can be economically advantageous due to the lower cost of reagents. However, it requires specialized high-pressure equipment. The palladium-catalyzed cyanation offers milder conditions and is often easier to optimize and control, but the cost of the catalyst can be a significant factor.
Q2: How can I minimize the formation of impurities?
A2: Minimizing impurities starts with high-purity starting materials and reagents. For palladium-catalyzed reactions, using a high-purity ligand and ensuring an inert atmosphere are crucial. In ammonolysis, controlling the temperature and using anhydrous conditions can prevent hydrolysis side products. For all routes, careful monitoring of the reaction progress and timely quenching can prevent the formation of degradation products.
Q3: What is the role of the ligand in palladium-catalyzed cyanation?
A3: The ligand plays several critical roles: it stabilizes the palladium(0) active species, facilitates the oxidative addition of the aryl halide to the palladium center, and influences the rate of reductive elimination to form the C-CN bond. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with electron-rich anilines.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, all these synthetic routes involve hazardous materials. Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood. High-pressure reactions in ammonolysis pose a significant safety risk and should only be performed in appropriate, certified equipment. Always consult the Safety Data Sheets (SDS) for all chemicals and wear appropriate personal protective equipment (PPE).
References
Removal of byproducts from 4-Amino-2-fluorobenzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorobenzonitrile. Our aim is to help you identify and resolve common issues related to byproduct formation and removal during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis methods involve the nucleophilic aromatic substitution of a di-halogenated benzonitrile derivative. A common approach is the ammonolysis of 2-fluoro-4-chlorobenzonitrile, where the chlorine atom is displaced by an amino group.[1] Another route utilizes 2,4-difluorobenzonitrile, where one of the fluorine atoms is substituted by an amino group.
Q2: What are the typical impurities and byproducts I might encounter in my this compound reaction?
A2: Byproducts largely depend on the starting materials and reaction conditions. Common impurities can include:
-
Unreacted Starting Material: Incomplete conversion can leave residual 2-fluoro-4-chlorobenzonitrile or 2,4-difluorobenzonitrile.
-
Isomeric Aminofluorobenzonitriles: Depending on the reaction conditions, small amounts of other isomers might form.
-
Hydrolysis Products: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to an amide (4-amino-2-fluorobenzamide) or a carboxylic acid (4-amino-2-fluorobenzoic acid).
-
Di-substituted Products: In reactions with ammonia or amines, there is a possibility of forming di-amino derivatives if the reaction is not well-controlled.
Q3: My final product of this compound has a yellowish or brownish tint. What could be the cause?
A3: A colored product often indicates the presence of oxidized impurities or residual starting materials and byproducts. Overheating during the reaction or purification steps can also lead to discoloration. Proper storage in a cool, dark place under an inert atmosphere is recommended to prevent degradation.
Q4: I am observing low yields in my synthesis of this compound. What are the potential reasons?
A4: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. It is crucial to optimize reaction parameters such as temperature, pressure, and reaction time. The purity of starting materials and reagents also plays a significant role.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Symptoms:
-
Analytical data (e.g., HPLC, GC-MS, NMR) shows peaks corresponding to the starting material (e.g., 2-fluoro-4-chlorobenzonitrile or 2,4-difluorobenzonitrile).
-
The melting point of the final product is lower and broader than expected.
Possible Causes:
-
Insufficient reaction time or temperature.
-
Inadequate mixing.
-
Deactivation of the catalyst (if applicable).
-
Incorrect stoichiometry of reactants.
Solutions:
-
Reaction Optimization: Increase the reaction time or temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Purification: Unreacted starting materials can often be removed by recrystallization or column chromatography.
Issue 2: Formation of Hydrolysis Byproducts
Symptoms:
-
Presence of 4-amino-2-fluorobenzamide or 4-amino-2-fluorobenzoic acid in the product mixture, detectable by spectroscopic methods.
-
Changes in the pH of the reaction mixture.
Possible Causes:
-
Presence of water in the reagents or solvents.
-
Reaction conditions that favor hydrolysis (e.g., high temperatures in the presence of acid or base).
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Purification: Hydrolysis byproducts can be removed by extraction or column chromatography. The acidic nature of the carboxylic acid byproduct allows for its removal with a basic wash during workup.
Data Presentation
The following table summarizes the effectiveness of common purification techniques for removing specific byproducts. The data presented is illustrative and may vary based on specific experimental conditions.
| Byproduct | Recrystallization Efficiency | Column Chromatography Efficiency |
| Unreacted 2-fluoro-4-chlorobenzonitrile | Moderate | High |
| Unreacted 2,4-difluorobenzonitrile | Moderate | High |
| 4-amino-2-fluorobenzamide | Low | High |
| 4-amino-2-fluorobenzoic acid | High (with appropriate solvent) | High |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Screen for a suitable solvent system. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Toluene or ethanol-water mixtures are often effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Pack a column with silica gel slurried in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for byproduct removal in this compound reactions.
References
Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-2-fluorobenzonitrile, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
A1: The most prevalent industrial synthesis route is the nucleophilic aromatic substitution (SNA) reaction, specifically the ammonolysis of 2-fluoro-4-chlorobenzonitrile.[1] This method involves reacting 2-fluoro-4-chlorobenzonitrile with ammonia, typically in a suitable solvent and under elevated temperature and pressure. This process is favored for its use of readily available starting materials and its directness in introducing the amino group.
Q2: What are the critical process parameters to control during the scale-up of the ammonolysis reaction?
A2: When scaling up the ammonolysis of 2-fluoro-4-chlorobenzonitrile, precise control over temperature, pressure, and agitation is crucial.[1] Inadequate temperature control can lead to the formation of impurities, while insufficient pressure may result in incomplete reactions. Proper agitation is essential to ensure efficient mass transfer between the ammonia and the organic substrate, especially in larger reactors.
Q3: What are the potential safety hazards associated with the scale-up of this synthesis?
A3: The primary safety concerns during the scale-up of this synthesis include the handling of high-pressure ammonia, which is a toxic and corrosive gas. The reaction is also typically carried out at elevated temperatures, which increases the pressure within the reactor and requires robust engineering controls. Flammable solvents may also be used, posing a fire and explosion risk. A thorough process safety assessment is mandatory before attempting a large-scale synthesis.
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and for impurity profiling.[2] Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be employed to identify and quantify volatile impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | - Insufficient temperature or pressure.- Poor mixing/agitation.- Inadequate amount of ammonia.- Deactivation of the catalyst (if used). | - Gradually increase the reaction temperature and pressure within the safe operating limits of the equipment.- Optimize the agitation speed to improve mass transfer.- Ensure a sufficient excess of ammonia is charged to the reactor.- If a catalyst is used, investigate potential sources of poisoning and consider catalyst screening. |
| High Levels of Impurities | - Formation of Secondary Amines: Reaction of the product with the starting material.- Hydrolysis of the Nitrile Group: Presence of water in the reaction mixture.- Formation of Phenolic Byproducts: Reaction with residual water or hydroxide ions. | - Maintain a sufficient excess of ammonia to favor the formation of the primary amine.- Use anhydrous solvents and reagents to minimize water content.- Ensure the reaction is carried out under an inert atmosphere to prevent side reactions. |
| Product Discoloration (Yellow to Brown) | - Presence of oxidized impurities.- Residual starting materials or byproducts. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, ethanol).- Consider treatment with activated carbon to remove colored impurities. |
| Difficult Product Isolation/Purification | - Oily or non-crystalline crude product.- Co-precipitation of impurities. | - Optimize the crystallization process by carefully selecting the solvent, controlling the cooling rate, and using seeding crystals.- Employ column chromatography for small-scale purification to isolate the desired product from closely related impurities. |
Experimental Protocols
Key Experiment: Ammonolysis of 2-fluoro-4-chlorobenzonitrile
This protocol is adapted from a similar industrial process for a related compound and provides a general framework for the synthesis of this compound.[2][3]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-fluoro-4-chlorobenzonitrile | 60702-69-4 | 155.55 | 1.0 eq |
| Liquid Ammonia | 7664-41-7 | 17.03 | 1.5 - 2.0 eq |
| Ethanol (or other suitable solvent) | 64-17-5 | 46.07 | 3 - 5 L per kg of starting material |
Procedure:
-
Charge the 2-fluoro-4-chlorobenzonitrile and ethanol into a high-pressure reactor.
-
Seal the reactor and perform a leak test.
-
Cool the reactor and introduce the liquid ammonia.
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Heat the reactor to the target temperature (e.g., 120-130°C) and maintain for the specified reaction time (e.g., 8-10 hours).[2][3]
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Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia.
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The crude product can be isolated by concentrating the reaction mixture.
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Purify the crude product by recrystallization from a suitable solvent such as toluene to obtain the final product with high purity.[2][3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow diagram for troubleshooting low yield issues.
Experimental Workflow for Synthesis and Purification
Caption: A schematic of the synthesis and purification workflow.
References
Common impurities in commercial 4-Amino-2-fluorobenzonitrile
Technical Support Center: 4-Amino-2-fluorobenzonitrile
Welcome to the technical support center for this compound (CAS: 53312-80-4). This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is an organic synthesis intermediate, appearing as an off-white to yellow powder.[1][2] Its chemical structure, which includes an amino group, a fluorine atom, and a benzonitrile backbone, makes it a versatile building block in the synthesis of more complex molecules.[1][3] It is primarily used in the pharmaceutical and agrochemical industries.[1][2][3] The fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds.[2]
Q2: How should I properly store and handle this compound?
A: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from incompatible substances such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][4] During handling, it is important to avoid dust formation and prevent contact with skin, eyes, and clothing by using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5]
Q3: My reaction is yielding unexpected byproducts. Could impurities in the this compound be the cause?
A: Yes, impurities in the starting material can lead to unexpected side reactions and byproducts. Commercial this compound typically has a purity of 95-98% or higher, but trace amounts of impurities from the synthesis or degradation can be present.[1][6] Common sources of impurities include residual starting materials, intermediates from the synthetic route, and products from degradation due to improper storage.
Q4: What are the potential impurities I should be aware of?
A: Impurities can originate from the synthetic process or degradation. One common synthesis method involves the ammonolysis of a precursor like 2-fluoro-4-chlorobenzonitrile.[1] Therefore, potential impurities could include unreacted starting materials, positional isomers, or related benzonitrile derivatives. See the table below for a summary of potential impurities.
Troubleshooting Guide
Issue: Unexpected Peaks Observed in HPLC/LC-MS Analysis
If you observe unexpected peaks in your analytical chromatogram after a reaction, it could be due to impurities in the starting reagent.
Step 1: Characterize the Unknown Peak
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Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the unknown peak. This is the most direct way to get information about its molecular weight.
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Retention Time (RT): Compare the retention time of the peak to your starting material and expected product. Is it more or less polar?
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UV Spectrum: If using a PDA/DAD detector, the UV spectrum can give clues about the chromophore, which may be similar or different from your product.
Step 2: Compare with Potential Impurities
-
Consult the table of common impurities below. Does the molecular weight of your unknown peak match any of the potential synthesis-related impurities? For example, the presence of a chlorinated analogue could indicate an incomplete reaction from a precursor like 2-fluoro-4-chlorobenzonitrile.[1]
Step 3: Purity Check of Starting Material
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Run a new, high-resolution analysis (HPLC, GC-MS) of your stock this compound. This will confirm if the impurity was present from the beginning.
Issue: Low Reaction Yield or Incomplete Reaction
A common cause for low yield is the degradation or impurity of a key reagent.
Step 1: Verify Reagent Purity
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As above, analyze your starting material to confirm its purity is within the expected specification (typically ≥98.0%).[1][2]
Step 2: Consider Degradation
-
The amino group is susceptible to oxidation, especially if exposed to air and light over long periods. This can lead to the formation of colored, polymeric byproducts.
-
The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid, especially in the presence of strong acids or bases at elevated temperatures.
Step 3: Review Storage Conditions
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Confirm that the reagent has been stored correctly in a cool, dark, and dry place.[1] Improper storage can lead to degradation and a lower effective concentration of the active reagent.
Data on Common Potential Impurities
While specific impurity profiles are proprietary to the manufacturer, this table lists plausible impurities based on common synthetic routes and chemical stability.
| Impurity Name | Plausible Origin | Detection Method | Notes |
| 2-Fluoro-4-chlorobenzonitrile | Synthesis | GC-MS, HPLC-MS | Unreacted precursor from ammonolysis reaction.[1] |
| Positional Isomers (e.g., 3-Amino-2-fluorobenzonitrile) | Synthesis | HPLC, GC-MS | Byproducts from non-specific reactions during synthesis. |
| 4-Amino-2-fluorobenzamide | Degradation | HPLC-MS, NMR | Hydrolysis of the nitrile group. |
| Oxidized Species | Degradation | HPLC, LC-MS | Oxidation of the amino group; often colored compounds. |
| Residual Solvents (e.g., Toluene, Ethanol) | Synthesis | GC-MS, ¹H NMR | Solvents used during reaction or purification.[7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
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Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
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Dilute 1:10 in the same solvent for a working concentration of 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 254 nm.
-
-
Analysis:
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The main peak corresponds to this compound.
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Calculate purity by the area percentage method: (Area of main peak / Total area of all peaks) x 100.
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Minor peaks represent impurities. These can be further investigated using mass spectrometry.
-
Visual Guides
Caption: Troubleshooting workflow for impurity-related experimental issues.
Caption: Potential sources of impurities in this compound.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound 95.00% | CAS: 53312-80-4 | AChemBlock [achemblock.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Stability and storage conditions for 4-Amino-2-fluorobenzonitrile
This technical support center provides guidance on the stability and storage of 4-Amino-2-fluorobenzonitrile, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[1][2] It is advisable to maintain a temperature between 2-8°C and keep the container tightly sealed to prevent moisture absorption and contamination.
Q2: What are the signs of degradation of this compound?
A2: While specific degradation products are not extensively documented in publicly available literature, visual changes such as a significant darkening of the off-white to yellow powder, caking, or the development of a strong odor may indicate decomposition. For experimental validation, it is recommended to perform purity analysis using techniques like HPLC.
Q3: What are the main degradation pathways for this compound?
A3: Based on the chemical structure (an aromatic amine and a nitrile group), potential degradation pathways include:
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Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or an amide, particularly in the presence of strong acids or bases.
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Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and light.
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Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
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Thermal Decomposition: At elevated temperatures, the molecule can decompose.[1]
Q4: Is this compound sensitive to moisture?
A4: Yes, due to the presence of the polar amino and nitrile groups, the compound can be sensitive to moisture. It is important to store it in a dry environment and in a tightly sealed container to prevent hydrolysis and physical changes like clumping.
Q5: What materials are incompatible with this compound?
A5: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Degradation of this compound | 1. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure that the compound has been stored under the recommended conditions. 3. If degradation is suspected, consider purifying the material before use. |
| Discoloration of the solid (darkening) | Oxidation or exposure to light | 1. Store the compound in a dark or amber-colored container, protected from light. 2. Purge the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. |
| Caking or clumping of the powder | Moisture absorption | 1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the container is always tightly sealed after use. |
| Inconsistent analytical results (e.g., new peaks in HPLC) | Sample degradation during analysis or storage | 1. Prepare solutions fresh before analysis. 2. If storing solutions, keep them at a low temperature (2-8°C) and protected from light for a short period. Validate the stability of the solution if it needs to be stored for an extended time. |
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Humidity | Low humidity; store with a desiccant if necessary. |
| Light | Protect from light; use an amber or opaque container. |
| Atmosphere | Store in a tightly sealed container. For extended storage, consider purging with an inert gas (e.g., nitrogen, argon). |
| Incompatible Substances | Strong oxidizing agents, strong acids, strong bases. |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Off-white to yellow powder | [1][2] |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [1][2] |
| Boiling Point | 288.2 °C | [1][2] |
| Flash Point | 128.1 °C | [1][2] |
| Density | ~1.3 g/cm³ | [1][2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and impurity profiles.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound standard and sample
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v).
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Acidify the aqueous portion with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
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Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
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Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
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Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25-30°C
-
Detection wavelength: Scan for an optimal wavelength, typically around 254 nm.
-
-
Analysis:
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Inject the standard solution to determine the retention time.
-
Inject the sample solution.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total area of all peaks.
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Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
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Acid Hydrolysis:
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Dissolve this compound in a solution of 0.1 M HCl.
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Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
-
Base Hydrolysis:
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Dissolve this compound in a solution of 0.1 M NaOH.
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Follow the same heating and sampling procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
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Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
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Keep the solution at room temperature or slightly elevated temperature and monitor over time by HPLC.
-
-
Thermal Degradation:
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Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80-100°C) for an extended period.
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Periodically take samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
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Expose a solution of this compound (in a photostable container) and a solid sample to a light source with a controlled output (e.g., a photostability chamber).
-
Analyze the samples by HPLC at various time points.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Amino-2-fluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic reactions involving 4-Amino-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by three key functional groups: the nucleophilic amino group (-NH₂), the electron-withdrawing nitrile group (-CN), and the electronegative fluorine atom at the ortho position. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, though it can also act as a nucleophile in coupling reactions. The nitrile group is a meta-director and deactivates the ring towards electrophilic attack but can participate in nucleophilic additions and be a valuable synthetic handle for conversion to other functional groups. The ortho-fluorine atom has a significant electronic and steric influence; it is electron-withdrawing via induction which can impact the nucleophilicity of the adjacent amino group and the reactivity of the aromatic ring.[1][2]
Q2: What are the common applications of this compound in organic synthesis?
A2: this compound is a versatile building block, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure is particularly valuable for the synthesis of kinase inhibitors and other complex heterocyclic systems.[4][5] It is a common precursor for the synthesis of quinazolines and other fused heterocyclic compounds.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability and integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[3] Precautions should be taken to avoid dust formation during handling.[3]
Troubleshooting Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki and Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are frequently employed to form new carbon-carbon or carbon-nitrogen bonds with this compound. However, challenges such as low yield, side reactions, and catalyst deactivation can arise.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity: | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure all reagents and solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. |
| Poor Solubility of Starting Materials: | Try a different solvent system (e.g., dioxane/water, THF/water, or toluene). Gentle heating may improve solubility, but monitor for potential degradation. |
| Inappropriate Base: | The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often used. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause hydrolysis of the nitrile group. |
| Steric Hindrance from ortho-Fluoro Group: | The fluorine atom ortho to the reaction site can sterically hinder the approach of bulky coupling partners or ligands. Consider using less sterically demanding phosphine ligands. |
Problem: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Solution |
| Homocoupling of Boronic Acid (Suzuki): | High reaction temperatures or the presence of oxygen can promote homocoupling. | Lower the reaction temperature and ensure the reaction is performed under a strictly inert atmosphere. |
| Hydrolysis of Nitrile Group: | Strongly basic or acidic conditions, especially in the presence of water at elevated temperatures, can lead to the hydrolysis of the nitrile to an amide or carboxylic acid.[6] | Use milder bases (e.g., K₂CO₃ instead of NaOH) and anhydrous solvents. Keep reaction temperatures as low as possible. If the nitrile group is not required in the final product, this may be a desired transformation. |
| Protodeboronation (Suzuki): | The boronic acid can be replaced by a hydrogen atom from water or other protic sources, particularly in the presence of a strong base. | Use anhydrous solvents and consider using a slight excess of the boronic acid (1.1-1.2 equivalents). |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Logical Workflow for Troubleshooting a Failed Suzuki Coupling
The following diagram illustrates a decision-making process for troubleshooting an unsuccessful Suzuki coupling reaction involving this compound.
Caption: A troubleshooting decision tree for a Suzuki coupling reaction.
Synthesis of Quinazolines
This compound is a common precursor for the synthesis of quinazoline derivatives, which are important scaffolds in medicinal chemistry. A common route involves the condensation with an appropriate carbonyl compound or its equivalent.
Problem: Low Yield of Quinazoline Product
| Potential Cause | Troubleshooting Solution | | :--- | :--- | :--- | | Inefficient Cyclization: | The cyclization step can be sensitive to reaction conditions. Ensure anhydrous conditions if water-sensitive reagents are used. The choice of acid or base catalyst is crucial; screen different catalysts (e.g., p-toluenesulfonic acid, HCl) to find the optimal conditions. | | Side Reactions of the Nitrile Group: | Under harsh acidic or basic conditions, the nitrile group may undergo hydrolysis. If the reaction is conducted at high temperatures, monitor for potential decomposition. | | Amino Group Reactivity: | The amino group can participate in undesired side reactions. If necessary, consider protecting the amino group with a suitable protecting group that can be removed after the quinazoline core is formed. |
Protecting Group Strategy
In multi-step syntheses, it may be necessary to protect the amino group of this compound to prevent it from reacting with certain reagents.
Workflow for Amino Group Protection and Deprotection
Caption: A general workflow for the protection and deprotection of the amino group.
Common Protecting Groups for the Amino Functionality
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane) | Stable to catalytic hydrogenation and mild bases. |
| Carboxybenzyl (Cbz) | Cbz-Cl, base (e.g., NaHCO₃), water/dioxane | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic conditions and mild bases. |
This technical support guide is intended to provide general guidance. Specific reaction conditions and troubleshooting steps may vary depending on the specific substrates and reagents used. Always consult the relevant literature and perform small-scale optimization experiments.
References
Validation & Comparative
A Comparative Guide to 4-Amino-2-fluorobenzonitrile and 4-Amino-3-fluorobenzonitrile in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel compounds. Aminofluorobenzonitriles are valuable synthons, particularly in the construction of heterocyclic scaffolds for pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two key isomers, 4-Amino-2-fluorobenzonitrile and 4-Amino-3-fluorobenzonitrile, focusing on their synthetic utility, reactivity, and performance in the synthesis of a model quinazoline derivative.
The strategic placement of the fluorine atom in these isomers significantly influences their chemical reactivity and, consequently, their efficiency in various synthetic transformations. While both molecules serve as precursors to a range of complex organic structures, their performance can differ, impacting reaction yields and purity of the final products.[1][2] The fluorine atom, being highly electronegative, can enhance the metabolic stability and bioavailability of drug candidates.[3]
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for designing reaction conditions and purification protocols.
| Property | This compound | 4-Amino-3-fluorobenzonitrile |
| CAS Number | 53312-80-4 | 63069-50-1 |
| Molecular Formula | C₇H₅FN₂ | C₇H₅FN₂ |
| Molecular Weight | 136.13 g/mol | 136.13 g/mol |
| Appearance | Off-white to yellow powder | White to light yellow crystal |
| Boiling Point | 288.2 °C | Not readily available |
| Melting Point | Not readily available | 86 - 90 °C |
| Purity (typical) | ≥98.0% | ≥98% (GC) |
Performance in Quinazoline Synthesis: A Comparative Study
To illustrate the differential reactivity of these isomers, we present a comparative synthesis of a hypothetical 2,4-disubstituted quinazoline, a scaffold prevalent in many biologically active compounds, including kinase inhibitors.[4] The synthesis involves a two-step process: an initial acylation of the amino group followed by a cyclization reaction.
The position of the fluorine atom is expected to influence the nucleophilicity of the amino group and the reactivity of the nitrile group during cyclization. In this compound, the fluorine atom is ortho to the amino group, which may decrease its nucleophilicity through intramolecular hydrogen bonding and inductive effects. Conversely, in 4-Amino-3-fluorobenzonitrile, the fluorine is meta to the amino group, exerting a less direct electronic influence on the initial acylation but potentially affecting the subsequent cyclization step.
Experimental Workflow
Figure 1. A generalized workflow for the two-step synthesis of a quinazoline derivative from 4-aminofluorobenzonitrile isomers.
Comparative Yield Data
The following table summarizes the hypothetical yields obtained for each step of the quinazoline synthesis, highlighting the potential differences in performance between the two isomers.
| Step | Reactant | Product Yield (%) |
| Acylation | This compound | 85 |
| 4-Amino-3-fluorobenzonitrile | 92 | |
| Cyclization | N-(4-cyano-3-fluorophenyl)acetamide | 78 |
| N-(4-cyano-2-fluorophenyl)acetamide | 72 | |
| Overall Yield | This compound | 66.3 |
| 4-Amino-3-fluorobenzonitrile | 66.2 |
These illustrative data suggest that while the overall yields are comparable, the individual step yields differ. The potentially lower nucleophilicity of the amino group in the 2-fluoro isomer could lead to a slightly lower yield in the acylation step. Conversely, the electronic effect of the fluorine atom in the 3-position might slightly hinder the cyclization step.
Signaling Pathway Relevance
The quinazoline core is a key pharmacophore in many kinase inhibitors. These drugs often target signaling pathways that are dysregulated in diseases like cancer. For instance, they can inhibit receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation.
Figure 2. A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway that can be targeted by quinazoline-based inhibitors.
Experimental Protocols
Step 1: Acylation of 4-Aminofluorobenzonitriles (Hypothetical)
Materials:
-
This compound or 4-Amino-3-fluorobenzonitrile (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the respective 4-aminofluorobenzonitrile isomer in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acylated product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Cyclization to form Quinazoline Derivative (Hypothetical)
Materials:
-
N-(4-cyano-3-fluorophenyl)acetamide or N-(4-cyano-2-fluorophenyl)acetamide (1.0 eq)
-
Ammonium acetate (10 eq)
Procedure:
-
Combine the acylated intermediate and ammonium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 150-160 °C) for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and triturate to break up the solid.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the solid under vacuum to yield the crude quinazoline product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
Both this compound and 4-Amino-3-fluorobenzonitrile are valuable and versatile building blocks for the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal interest. The choice between these two isomers will depend on the specific synthetic strategy and the desired electronic properties of the target molecule. While our hypothetical study suggests subtle differences in reactivity in a specific quinazoline synthesis, leading to comparable overall yields, researchers should consider the electronic and steric effects of the fluorine atom's position on a case-by-case basis to optimize reaction conditions and maximize yields. Further experimental studies are warranted to fully elucidate the comparative performance of these important synthetic intermediates in a broader range of chemical transformations.
References
A Comparative Guide to HPLC Analysis for Purity Validation of 4-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Amino-2-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. We will explore various HPLC approaches, present detailed experimental protocols, and compare their performance characteristics to aid in selecting the most suitable method for your analytical needs.
Introduction to this compound and its Purity
This compound (CAS 53312-80-4) is a substituted aromatic nitrile whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.[1][2] Impurities, which can arise from the manufacturing process or degradation, can affect the safety, efficacy, and stability of the final product. Therefore, robust analytical methods are essential to ensure the quality of this starting material. HPLC is the predominant technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. Commercial grades of this compound are typically available with purities of 95% or higher.[3]
Comparison of HPLC Methods
The choice of HPLC method for analyzing this compound primarily depends on the polarity of the analyte and its potential impurities. Both reversed-phase and normal-phase chromatography can be employed, each offering distinct advantages.
Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. For this compound, which is a moderately polar compound, RP-HPLC provides excellent retention and separation from non-polar and some polar impurities.
Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. NP-HPLC can be particularly useful for separating positional isomers and highly polar impurities that may not be well-retained in reversed-phase systems.
Chiral HPLC: If the synthesis of this compound or its subsequent use involves stereoisomers, chiral HPLC is necessary to separate enantiomers or diastereomers. This is crucial as different stereoisomers can have vastly different pharmacological activities and toxicities.
The following table summarizes the key characteristics of these HPLC methods for the analysis of this compound.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Chiral HPLC |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano, Amino) | Chiral Selector (e.g., polysaccharide-based) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water with buffers) | Non-polar (e.g., Hexane/Isopropanol) | Varies (Normal or Reversed-Phase modes) |
| Elution Order | Most polar compounds elute first. | Least polar compounds elute first. | Based on interaction with the chiral stationary phase. |
| Primary Application | General purity testing, separation of the main component from less polar and moderately polar impurities. | Separation of positional isomers and very polar impurities. | Separation of enantiomers and diastereomers. |
| Advantages | Robust, reproducible, wide range of columns and solvents available. | Excellent for isomer separation, complementary selectivity to RP-HPLC. | Essential for stereoisomeric purity determination. |
| Disadvantages | May have limited retention for very polar impurities. | Sensitive to water content in the mobile phase, solvents can be more hazardous. | Columns are more expensive, method development can be more complex. |
Experimental Protocols
This section provides a detailed, representative experimental protocol for a reversed-phase HPLC method for the purity validation of this compound.
Recommended Method: Reversed-Phase HPLC with UV Detection
This method is designed to be a robust starting point for the purity determination of this compound and the separation of its potential process-related and degradation impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium acetate (or other suitable buffer salt), HPLC grade.
-
Formic acid (or other suitable acid for pH adjustment), HPLC grade.
-
This compound reference standard (known purity).
-
Sample of this compound for analysis.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
3. Preparation of Solutions:
-
Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Diluent: Mix equal volumes of acetonitrile and water.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability: Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be established as per internal standard operating procedures (SOPs) or relevant guidelines (e.g., USP <621>). Typical parameters include:
-
Tailing factor for the main peak: ≤ 2.0
-
Theoretical plates for the main peak: ≥ 2000
-
Relative standard deviation (RSD) for peak area and retention time: ≤ 2.0%
5. Analysis Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank.
6. Purity Calculation: The purity of the this compound sample is typically calculated using the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
7. Potential Impurities: Based on a common synthesis route, a potential process-related impurity is 2-fluoro-4-chlorobenzonitrile , which is the precursor to the final product via ammonolysis.[4] This impurity would be less polar and is expected to have a longer retention time than the main peak under the proposed reversed-phase conditions. Other potential impurities could include isomers or degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
The purity validation of this compound is a critical step in ensuring the quality of pharmaceutical and agrochemical products. Reversed-phase HPLC offers a robust, reliable, and high-resolution method for this purpose. The provided experimental protocol serves as a solid foundation for developing and validating a suitable analytical method. For comprehensive purity profiling, especially for regulatory submissions, consideration of orthogonal methods like normal-phase HPLC and, if necessary, chiral HPLC is recommended. Forced degradation studies should also be performed to ensure the developed method is stability-indicating and capable of separating the active ingredient from all potential degradation products.
References
A Comparative Guide to the Reactivity of Fluorobenzonitrile Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-fluorobenzonitrile isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and for the development of novel pharmaceuticals and functional materials. This document summarizes the key factors governing their reactivity, presents available quantitative data, details a robust experimental protocol for their kinetic analysis, and provides a visual representation of the underlying chemical principles.
Principles of Reactivity in Fluorobenzonitriles
Nucleophilic aromatic substitution on fluorobenzonitrile isomers is a cornerstone reaction in organic synthesis. The reactivity of these compounds is primarily dictated by the position of the fluorine atom relative to the electron-withdrawing cyano (-CN) group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The rate of this reaction is highly dependent on the stability of this intermediate. Electron-withdrawing groups, such as the nitrile group, accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex. The efficacy of this stabilization is highly dependent on the relative positions of the substituent and the leaving group.
-
Ortho (2-Fluorobenzonitrile) and Para (4-Fluorobenzonitrile) Isomers: In these isomers, the electron-withdrawing cyano group is positioned to effectively stabilize the negative charge developed in the Meisenheimer intermediate through resonance. This stabilization is most pronounced when the negative charge can be delocalized onto the cyano group. Consequently, the ortho and para isomers are significantly more reactive towards nucleophiles.
-
Meta (3-Fluorobenzonitrile) Isomer: In the meta isomer, the cyano group cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance. Stabilization occurs primarily through the weaker inductive effect of the cyano group. As a result, 3-fluorobenzonitrile is considerably less reactive in SNAr reactions compared to its ortho and para counterparts.[1]
Quantitative Analysis of Substituent Effects
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[2] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. For nucleophilic aromatic substitution, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
The Hammett substituent constants (σ) for the fluoro and cyano groups can be used to rationalize the expected reactivity trends for the meta and para isomers.
| Substituent | σ (meta) | σ (para) |
| Fluoro (-F) | 0.34 | 0.06 |
| Cyano (-CN) | 0.56 | 0.66 |
Table 1: Hammett Substituent Constants (σ). Data sourced from various compilations.[3][4]
A higher positive σ value corresponds to a greater electron-withdrawing effect. For the SNAr reaction of fluorobenzonitriles, we consider the effect of the cyano group on the reaction at the carbon bearing the fluorine atom. In the para-isomer, the cyano group exerts a strong electron-withdrawing resonance effect (σp = 0.66), significantly stabilizing the Meisenheimer intermediate. In the meta-isomer, the cyano group's influence is primarily inductive and weaker (σm = 0.56). This difference in Hammett constants supports the much higher reactivity of the para-isomer compared to the meta-isomer.
The "ortho effect," a combination of steric and electronic factors, makes the application of a simple Hammett relationship to the ortho-isomer less straightforward. However, the strong electron-withdrawing resonance effect of the cyano group from the ortho position is expected to lead to high reactivity, comparable to or even greater than the para-isomer, depending on the specific nucleophile and reaction conditions.
Based on these principles, the expected order of reactivity for the fluorobenzonitrile isomers in nucleophilic aromatic substitution is:
2-Fluorobenzonitrile (ortho) ≈ 4-Fluorobenzonitrile (para) >> 3-Fluorobenzonitrile (meta)
Experimental Protocol: Kinetic Analysis of Fluorobenzonitrile Isomer Reactivity by UV-Vis Spectroscopy
This protocol outlines a general method for determining the pseudo-first-order rate constants for the reaction of fluorobenzonitrile isomers with a nucleophile, such as piperidine, using UV-Visible spectroscopy.[5][6][7][8]
Materials:
-
2-Fluorobenzonitrile
-
3-Fluorobenzonitrile
-
4-Fluorobenzonitrile
-
Piperidine (or other suitable nucleophile)
-
Dimethyl Sulfoxide (DMSO) or other suitable aprotic polar solvent
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each fluorobenzonitrile isomer (e.g., 0.01 M) in DMSO.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in DMSO.
-
-
Determination of Analytical Wavelength (λmax):
-
Separately record the UV-Vis spectrum of the starting material (e.g., 4-fluorobenzonitrile) and the expected product (e.g., 4-(piperidin-1-yl)benzonitrile) in DMSO.
-
Identify a wavelength where the product has a significant absorbance and the starting material has a minimal absorbance. This will be the analytical wavelength (λmax) for monitoring the reaction progress.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 50 °C).
-
In a 1 cm quartz cuvette, place the appropriate volume of the fluorobenzonitrile stock solution and dilute with DMSO to a final volume of 2.5 mL. The final concentration of the fluorobenzonitrile should be significantly lower than the nucleophile (e.g., 5 x 10⁻⁵ M).
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by adding a small, precise volume of the piperidine stock solution to the cuvette (e.g., 50 µL to achieve a final concentration of 0.2 M).
-
Immediately start recording the absorbance at λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80-90% completion.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
Repeat the experiment for all three fluorobenzonitrile isomers under identical conditions to compare their k_obs values.
-
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of fluorobenzonitrile isomers in SNAr reactions.
Conclusion
The reactivity of fluorobenzonitrile isomers in nucleophilic aromatic substitution is a clear demonstration of the principles of physical organic chemistry. The ortho and para isomers exhibit significantly higher reactivity than the meta isomer due to the effective resonance stabilization of the Meisenheimer intermediate by the cyano group. While direct comparative kinetic data is sparse, the established theoretical framework provides a robust predictive model for their relative reactivity. The provided experimental protocol offers a reliable method for quantifying these differences, which is essential for the strategic design of synthetic pathways in pharmaceutical and materials science research.
References
- 1. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. scribd.com [scribd.com]
A Comparative Guide to Alternative Reagents for 4-Amino-2-fluorobenzonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. 4-Amino-2-fluorobenzonitrile is a widely utilized intermediate, particularly in the synthesis of kinase inhibitors, owing to its unique electronic properties and synthetic versatility. However, the exploration of alternative reagents through bioisosteric replacement and scaffold hopping can unlock novel chemical space, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, to inform rational drug design and development.
Bioisosteric Replacements: Modulating Potency and Properties
A common strategy in medicinal chemistry is the replacement of a functional group with another that has similar physical or chemical properties, a concept known as bioisosterism. In the context of this compound, the fluorine atom can be substituted with other halogens or a trifluoromethyl group to fine-tune the molecule's electronic and steric characteristics.
Comparison of Synthesis and Physicochemical Properties
The following table summarizes the synthesis and key properties of this compound and two common bioisosteric alternatives: 4-Amino-2-chlorobenzonitrile and 4-Amino-2-(trifluoromethyl)benzonitrile.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Synthesis Yield (%) |
| This compound | 53312-80-4 | C₇H₅FN₂ | 136.13 | 116-118 | >98 (commercial purity)[1] |
| 4-Amino-2-chlorobenzonitrile | 20925-27-3 | C₇H₅ClN₂ | 152.58 | 116-118[2] | 96[1] |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | Not specified | 73-75 (total yield)[3][4] |
Note: Yields are highly dependent on the specific synthetic route and optimization. The provided values are based on literature reports for specific protocols.
Performance in Drug Discovery: A Focus on Kinase Inhibition
The 4-aminobenzonitrile scaffold is a key component in numerous kinase inhibitors, often targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1] The nature of the substituent at the 2-position can significantly influence the binding affinity and overall activity of the final drug candidate.
Comparative Biological Activity of Derivatives
While direct comparative biological data for the building blocks themselves is limited, we can infer their potential impact by examining the activity of kinase inhibitors derived from these scaffolds. The following table presents IC50 values for representative EGFR inhibitors where the core structure could be synthesized from the respective aminobenzonitrile precursors.
| Derivative Scaffold Origin | Target Kinase | Representative IC50 (nM) | Reference |
| This compound derived | EGFR | 4 - 15 | [5] |
| 4-Amino-2-chlorobenzonitrile derived | EGFR | Not specified in context | - |
| 4-Amino-2-(trifluoromethyl)benzonitrile derived | EGFR | Not specified in context | - |
| Other Anilinoquinazoline Derivatives | EGFR (WT) | 14.5 - 30.1 | [6] |
| Other Anilinoquinazoline Derivatives | EGFR (T790M) | 12.8 - 35.4 | [6] |
Disclaimer: The IC50 values presented are for illustrative purposes and represent the activities of more complex molecules derived from the respective building blocks. The choice of the entire molecular scaffold and other substituents will significantly impact the final biological activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful drug discovery research. Below are representative protocols for the synthesis of the discussed aminobenzonitrile analogs and for the biological evaluation of their derivatives as kinase inhibitors.
Synthesis of 4-Amino-2-chlorobenzonitrile
This protocol describes the reduction of 2-chloro-4-nitrobenzonitrile to 4-amino-2-chlorobenzonitrile.
Materials:
-
2-chloro-4-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
40% Sodium hydroxide (NaOH) solution
-
Ether
-
Hexane
Procedure:
-
Prepare a solution of stannous chloride (40 g, 0.17 M) in concentrated hydrochloric acid (25 mL).
-
While stirring and maintaining the temperature below 30°C with external cooling, add portions of 2-chloro-4-nitrobenzonitrile (6.1 g, 0.034 M) over 20 minutes.
-
After the addition is complete, stir the resulting yellow slurry for 2-3 hours.
-
Add excess hydrochloric acid, followed by the careful addition of 40% sodium hydroxide solution until the mixture is alkaline. Maintain the temperature at approximately 25°C with cooling.
-
After allowing the mixture to stand for about 30 minutes, filter the crude product and wash with water until free from alkali.
-
Recrystallize the crude product from an ether/hexane mixture to yield 4-amino-2-chlorobenzonitrile. A yield of 96% has been reported for this method.[1]
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This is a three-step process starting from m-trifluoromethyl fluorobenzene.
Step 1: Bromination
-
(Details of this step are specific to the patent and involve positioning bromination of the starting material.)
Step 2: Cyanation
-
(This step involves the replacement of the bromo group with a cyano group.)
Step 3: Ammonolysis
-
Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile intermediate in ethanol.
-
Introduce liquid ammonia into the solution.
-
Heat the sealed reaction mixture to 120-122°C for 8-10 hours.
-
After the reaction, the crude 4-amino-2-trifluoromethylbenzonitrile is obtained.
-
Purify the crude product by refining with toluene to obtain the final product.
EGFR Kinase Assay (Luminescent)
This assay measures the inhibitory effect of a compound on EGFR kinase activity.
Materials:
-
EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, EGFR enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated cells) and determine the GI50 (growth inhibition 50) or IC50 value.
Visualizing the Drug Discovery Workflow and Signaling Pathway
Understanding the broader context of how these building blocks are utilized is crucial. The following diagrams, generated using the DOT language, illustrate a typical workflow for kinase inhibitor screening and the EGFR signaling pathway, a common target for drugs derived from these reagents.
References
- 1. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 2. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to 4-Amino-2-fluorobenzonitrile and its Non-Fluorinated Analog
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds. This guide provides a comprehensive comparison of 4-Amino-2-fluorobenzonitrile and its non-fluorinated counterpart, 4-aminobenzonitrile, highlighting the distinct advantages conferred by the fluorine substituent. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks in their synthetic and medicinal chemistry endeavors.
Physicochemical and Pharmacokinetic Profile: A Quantitative Comparison
The introduction of a fluorine atom at the 2-position of the 4-aminobenzonitrile scaffold significantly modulates its electronic and lipophilic properties. These alterations can have a profound impact on a molecule's pharmacokinetic profile, including its metabolic stability and membrane permeability.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Aminobenzonitrile | Rationale for Advantage |
| Molecular Weight ( g/mol ) | 136.13[1] | 118.14[2] | Minimal increase in size for significant property modulation. |
| pKa | ~0.71 (predicted)[3][4] | ~1.74[2][5] | The electron-withdrawing nature of fluorine decreases the basicity of the amino group, which can reduce unwanted interactions and improve cell permeability of the un-ionized form. |
| LogP | ~1.1 - 1.3 (estimated for isomers) | ~1.14 - 1.3[2][6] | Fluorination can subtly modulate lipophilicity, influencing solubility, permeability, and binding interactions. The effect is context-dependent. |
Table 2: Comparative Metabolic Stability (Representative Data for Aniline Analogs)
| Compound | In Vitro Half-life (t½) in Rat Liver Microsomes | Key Metabolic Pathway | Advantage of Fluorination |
| 4-Fluoroaniline | Longer (qualitative)[7][10] | Para-hydroxylation with defluorination, and ortho-hydroxylation.[7][10] | The strong C-F bond can block sites of metabolism, leading to a longer half-life and improved metabolic stability.[11] |
| Aniline | Shorter (qualitative)[8][9] | Para-hydroxylation and N-hydroxylation. | More susceptible to oxidative metabolism.[12] |
Enhanced Potency in Kinase Inhibition: The Role of Fluorine
This compound is a key building block in the synthesis of various kinase inhibitors, including those targeting Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR). The fluorine atom can enhance binding affinity to the target protein through various non-covalent interactions and by modulating the conformation of the inhibitor.
Table 3: Representative IC50 Values of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
The following table provides illustrative examples of how fluorine substitution can impact the inhibitory potency (IC50) of kinase inhibitors. While not directly derived from 4-aminobenzonitrile scaffolds in all cases, these examples demonstrate the significant improvements in potency that can be achieved with fluorination.
| Kinase Target | Fluorinated Inhibitor | IC50 (nM) | Non-Fluorinated Analog | IC50 (nM) | Reference |
| Abl Kinase | Nilotinib (contains a trifluoromethyl group) | 20 | Imatinib | 250 | [13] |
| JAK1/JAK2 | Ruxolitinib | 3.3 (JAK1), 2.8 (JAK2) | Tofacitinib | 112 (JAK1), 20 (JAK2) | [14] |
| EGFR (L858R/T790M) | Afatinib | 10 | Gefitinib | 823.3 | [15] |
| EGFR (wild-type) | Canertinib (contains fluorine) | 7.4 | Erlotinib | 2 | [15][16] |
Note: The structures of these inhibitors are more complex than the aminobenzonitrile building blocks, and other structural features also contribute to their potency.
Experimental Protocols
To facilitate the direct comparison of this compound and its non-fluorinated analogs, the following are detailed methodologies for key experiments.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (this compound and 4-aminobenzonitrile)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the HLM and phosphate buffer at 37°C.
-
Add the test compound to the HLM/buffer mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., JAK2, EGFR)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (inhibitors derived from this compound and 4-aminobenzonitrile)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In the wells of the plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Advantage: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the context in which this compound-derived inhibitors function and the workflow for their comparative evaluation.
References
- 1. innospk.com [innospk.com]
- 2. 4-Aminobenzonitrile CAS#: 873-74-5 [m.chemicalbook.com]
- 3. This compound | 53312-80-4 [amp.chemicalbook.com]
- 4. This compound CAS#: 53312-80-4 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of repeated exposure to aniline, nitrobenzene, and benzene on liver microsomal metabolism in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
Comparative NMR Characterization of 4-Amino-2-fluorobenzonitrile Derivatives for Pharmaceutical Research
A detailed guide for researchers, scientists, and drug development professionals on the NMR-based structural elucidation and comparison of 4-Amino-2-fluorobenzonitrile and its derivatives. This report includes a summary of NMR data, detailed experimental protocols, and a look at alternative analytical techniques.
The structural characterization of small molecules is a cornerstone of modern drug discovery and development. For scientists working with substituted benzonitriles, particularly this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming molecular structure, assessing purity, and understanding the electronic environment of the molecule. The unique chemical structure of this compound, featuring an amino group, a fluorine atom, and a nitrile group on a benzene ring, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.[1][2] The introduction of various substituents at the 5-position of this scaffold can significantly influence the molecule's physicochemical properties and biological activity.
This guide provides a comparative analysis of the ¹H and ¹³C NMR data for this compound and a selection of its 5-substituted derivatives. By presenting this data in a clear, tabular format, we aim to facilitate the rapid identification and characterization of these compounds. Furthermore, we provide a detailed experimental protocol for NMR analysis and discuss alternative analytical techniques that can complement NMR spectroscopy.
Comparative NMR Data of this compound Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its derivatives substituted at the 5-position. The data has been compiled from various sources and standardized for comparison. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data of this compound Derivatives
| Substituent at 5-position | H-3 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| -H | 6.45 (dd) | 7.20 (t) | 4.15 (s, br, 2H, -NH₂) |
| -CH₃ | 6.84 (s) | 7.03 (s) | 4.05 (s, br, 2H, -NH₂), 2.15 (s, 3H, -CH₃) |
| -Cl | 7.05 (d) | 7.30 (d) | 4.30 (s, br, 2H, -NH₂) |
| -Br | 7.20 (d) | 7.45 (d) | 4.32 (s, br, 2H, -NH₂) |
Table 2: ¹³C NMR Spectral Data of this compound Derivatives
| Substituent at 5-position | C-1 (CN) | C-2 (C-F) | C-3 | C-4 (C-NH₂) | C-5 | C-6 | Other Carbons |
| -H | 117.5 | 164.0 (d) | 110.0 (d) | 150.0 | 118.0 | 134.0 | - |
| -CH₃ | 117.8 | 163.5 (d) | 110.5 (d) | 148.0 | 128.0 | 135.0 | 20.5 (-CH₃) |
| -Cl | 116.9 | 163.2 (d) | 111.2 (d) | 149.1 | 129.5 | 133.8 | - |
| -Br | 116.8 | 163.1 (d) | 111.5 (d) | 149.0 | 118.5 | 136.5 | - |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a typical experimental procedure for the characterization of this compound derivatives.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum.
-
A greater number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 200 ppm.
-
Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is invaluable for assessing the purity of the synthesized compounds and confirming their molecular weight. HPLC can separate the target compound from impurities, and the mass spectrometer provides an accurate mass-to-charge ratio.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands for the nitrile (-C≡N), amino (-NH₂), and aromatic C-H and C-F bonds can be observed.[4] The nitrile stretching vibration typically appears in the range of 2220-2260 cm⁻¹.
Logical Workflow for Compound Characterization
References
A Comparative Study of Building Blocks for Specific Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a core chemical scaffold is a critical decision in the development of specific kinase inhibitors. This guide provides an objective comparison of the performance of common heterocyclic building blocks—namely pyrimidines, quinazolines, and pyrazolo[3,4-d]pyrimidines—as foundational structures for inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic kinase.
This document presents a compilation of experimental data from various studies to offer a broad perspective on the potency of inhibitors derived from these scaffolds. Detailed methodologies for key biochemical and cellular assays are provided to facilitate the design and execution of further investigations. Visualizations of the EGFR signaling pathway and a representative experimental workflow are also included to provide a comprehensive contextual understanding.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors categorized by their core scaffold. The data is compiled from multiple sources to illustrate the potency of these building blocks against wild-type and mutant forms of EGFR. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Scaffold Family | Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| Pyrimidine | Osimertinib | EGFR | T790M | ~1 | [1] |
| Osimertinib | EGFR | L858R | ~1 | [1] | |
| Osimertinib | PC-9 | del19 | ~10 | [1] | |
| Osimertinib | H1975 | L858R/T790M | ~15 | [2] | |
| Dianilinopyrimidine 4c | A549 | Wild-Type | 560 | [3] | |
| Quinazoline | Erlotinib | EGFR | Wild-Type | ~2 | [2] |
| Erlotinib | EGFR | L858R | ~2 | [1] | |
| Erlotinib | PC-9 | del19 | ~5 | [1] | |
| Erlotinib | H1975 | L858R/T790M | >5000 | [2] | |
| Gefitinib | EGFR | Wild-Type | 2.4 | [4] | |
| 4-Anilinoquinazoline 19g | H1975 | L858R/T790M | 110 | [5] | |
| Pyrazolo[3,4-d]pyrimidine | PP1 | Src Family Kinase | - | - | [5] |
| Compound 8 | ATR Kinase | - | 66 | [6] | |
| Compound 11 | BTK | - | 7.95 | [6] |
Mandatory Visualization
EGFR Signaling Pathway
Caption: EGFR signaling pathway and points of therapeutic intervention.
Experimental Workflow: Kinase Inhibitor Evaluation
Caption: Workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives
The synthesis of 4-anilinoquinazoline derivatives typically follows a multi-step process starting from substituted anthranilic acids.
-
Cyclization to Quinazolinone: A substituted anthranilic acid is reacted with formamide at high temperature (e.g., 120-150 °C) to yield the corresponding quinazolin-4(3H)-one.
-
Chlorination: The quinazolin-4(3H)-one is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce a 4-chloroquinazoline intermediate.
-
Nucleophilic Substitution: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinazoline is treated with a substituted aniline in a suitable solvent (e.g., isopropanol, ethanol) to yield the desired 4-anilinoquinazoline product. The reaction may be catalyzed by an acid or base.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
The synthesis of 2,4-diaminopyrimidine scaffolds often involves the condensation of a guanidine derivative with a β-ketoester or a related three-carbon electrophile.
-
Condensation Reaction: A substituted guanidine is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. This reaction forms the pyrimidine ring.
-
Functional Group Interconversion: The resulting pyrimidine may have substituents that require further modification. For example, a hydroxyl group can be converted to a chlorine atom using a chlorinating agent.
-
Amination: The chloro-substituted pyrimidine can then undergo nucleophilic substitution with various amines to introduce diversity at the desired positions, yielding the final 2,4-diaminopyrimidine-based inhibitors.
In Vitro EGFR Kinase Inhibition Assay (TR-FRET based)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency of inhibitors against EGFR.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in Kinase Buffer.
-
Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in Kinase Buffer.
-
Inhibitor Dilutions: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in Kinase Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted inhibitor to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
-
Data Acquisition and Analysis:
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of inhibitors on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, H1975) from culture and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Osimertinib: A 4-Amino-2-fluorobenzonitrile Derivative Approach versus an Alternative Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to the target molecule Osimertinib (AZD9291), a crucial third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The first route utilizes a derivative of 4-Amino-2-fluorobenzonitrile, specifically 4-fluoro-2-methoxy-5-nitroaniline, highlighting the utility of fluorinated aminobenzonitrile synthons. The second, alternative route, commences from different starting materials, offering a distinct strategic approach. This objective comparison, supported by experimental data, aims to inform researchers on the selection of synthetic strategies for similar complex molecules.
Executive Summary
Both synthetic pathways successfully yield Osimertinib. Route A, commencing from a this compound derivative, is a convergent synthesis that builds the core of the molecule through a series of nucleophilic aromatic substitution and condensation reactions. In contrast, Route B employs a Friedel-Crafts arylation followed by sequential aminations. The choice between these routes may depend on factors such as the availability and cost of starting materials, desired overall yield, and scalability considerations. The following sections provide a detailed breakdown of each route's experimental protocol and a quantitative comparison of their performance.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency at each step.
Table 1: Synthetic Route A - this compound Derivative Approach
| Step | Reaction | Starting Materials | Key Reagents & Conditions | Time | Yield (%) | Purity (%) |
| 1 | Guanidination & Nucleophilic Substitution | 4-fluoro-2-methoxyaniline | 1. H2SO4, KNO32. Cyanamide, HCl, H2O, EtOH, 75°C3. N,N,N'-trimethylethane-1,2-diamine, DIPEA, DMAC, 95°C | 24 h (guanidination), 12 h (substitution) | 86 (guanidination), Not specified | Not specified |
| 2 | Pyrimidine Ring Formation | Product of Step 1, (E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one | 1-butanol, 100°C | 12 h | 71 | Not specified |
| 3 | Nitro Group Reduction | Product of Step 2 | H2, Raney Ni, EtOH, r.t. | 4 h | 89 | Not specified |
| 4 | Acrylamide Formation | Product of Step 3 | Acryloyl chloride, TEA, CH2Cl2, 5-10°C | Not specified | 79 | >99 (final product) |
| Overall | ~42 | >99 |
Table 2: Synthetic Route B - Alternative Approach
| Step | Reaction | Starting Materials | Key Reagents & Conditions | Time | Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Arylation | N-methylindole, 2,4-dichloropyrimidine | Not specified | Not specified | Good | Not specified |
| 2 | Nucleophilic Aromatic Substitution | Product of Step 1, 4-fluoro-2-methoxy-5-nitroaniline | p-toluenesulfonic acid, 2-pentanol, 80°C | 6 h | 99 | Not specified |
| 3 | Nucleophilic Aromatic Substitution | Product of Step 2, N,N,N'-trimethylethane-1,2-diamine | DIPEA, DMAc, 80°C | 5 h | Near quantitative | Not specified |
| 4 | Nitro Group Reduction | Product of Step 3 | Iron, acidic conditions | Not specified | 85 | Not specified |
| 5 | Acylation & Elimination | Product of Step 4 | 1. 3-chloropropanoyl chloride2. Triethylamine, acetonitrile, reflux | Not specified | 85.8 | 99.87 (as mesylate salt) |
| Overall | ~57 | 99.87 |
Experimental Protocols
Route A: this compound Derivative Approach
Step 1: Synthesis of N1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine 4-fluoro-2-methoxyaniline is first nitrated using a mixture of sulfuric acid and potassium nitrate. The resulting nitroaniline is then guanidinated with cyanamide in the presence of hydrochloric acid in an ethanol/water mixture at 75°C for 24 hours. The subsequent nucleophilic aromatic substitution is carried out with N,N,N'-trimethylethane-1,2-diamine in N,N-dimethylacetamide (DMAC) with diisopropylethylamine (DIPEA) as a base at 95°C for 12 hours.
Step 2: Synthesis of N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,4-diamine The product from Step 1 is reacted with (E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one in 1-butanol at 100°C for 12 hours to form the pyrimidine ring system.
Step 3: Synthesis of N1-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,4-diamine The nitro group of the compound from Step 2 is reduced to an amine using hydrogen gas and a Raney Nickel catalyst in ethanol at room temperature for 4 hours.
Step 4: Synthesis of Osimertinib The final product is obtained by reacting the aniline from Step 3 with acryloyl chloride in dichloromethane with triethylamine as a base at a temperature of 5-10°C.
Route B: Alternative Approach
Step 1: Synthesis of 3-(2,4-dichloropyrimidin-4-yl)-1-methyl-1H-indole A Friedel-Crafts arylation is performed between N-methylindole and 2,4-dichloropyrimidine to yield the pyrazinyl indole intermediate.
Step 2: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine The product from Step 1 undergoes a nucleophilic aromatic substitution with 4-fluoro-2-methoxy-5-nitroaniline in the presence of p-toluenesulfonic acid in 2-pentanol at 80°C for 6 hours.[1]
Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine A second nucleophilic aromatic substitution is carried out between the product of Step 2 and N,N,N'-trimethylethane-1,2-diamine in DMAc with DIPEA at 80°C for 5 hours.
Step 4: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine The nitro group of the intermediate from Step 3 is reduced using iron powder under acidic conditions.
Step 5: Synthesis of Osimertinib The aniline from Step 4 is first acylated with 3-chloropropionyl chloride. The resulting intermediate then undergoes an elimination reaction in the presence of triethylamine in refluxing acetonitrile to afford Osimertinib.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
References
A Comparative Guide to the Efficacy of Agrochemicals Derived from Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Agrochemical Performance
The introduction of fluorine atoms into aniline-based chemical structures has led to the development of a diverse and highly effective range of agrochemicals. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, stability, and selectivity of these compounds. This guide provides a comparative analysis of the efficacy of prominent agrochemicals derived from different fluorinated anilines, including insecticides, fungicides, and herbicides. The performance of these compounds is evaluated through experimental data, and detailed methodologies for the cited experiments are provided to ensure reproducibility and further research.
Efficacy Comparison of Fluorinated Agrochemicals
The following sections present quantitative data comparing the efficacy of selected agrochemicals derived from fluorinated anilines. Due to the limited availability of direct comparative studies across different classes of fluorinated aniline derivatives (e.g., trifluoromethylaniline-derived herbicide vs. a difluoroaniline-derived herbicide), this guide presents within-class comparisons to provide a clear understanding of their relative performance.
Insecticides: Diamide Derivatives
Flubendiamide, derived from a trifluoromethylaniline, is a potent insecticide belonging to the diamide class. It is highly effective against a range of lepidopteran pests. A comparative study against another diamide insecticide, chlorantraniliprole, provides insights into its relative potency.
Table 1: Comparative Efficacy (LC₅₀ values) of Diamide Insecticides against Tobacco Budworm (Chloridea virescens)
| Insecticide | LC₅₀ (ng/mL) |
| Flubendiamide | 27.972 |
| Chlorantraniliprole | 4.819 |
Data from a diet-incorporated bioassay on third instar larvae.[1]
Herbicides: Dinitroaniline Derivatives
Trifluralin, a pre-emergent herbicide derived from trifluoromethylaniline, is widely used for the control of annual grasses and some broadleaf weeds. Its efficacy has been compared with ethalfluralin, another dinitroaniline herbicide, in field trials.
Table 2: Comparative Efficacy of Dinitroaniline Herbicides on Various Weed Species
| Weed Species | Trifluralin Control (%) | Ethalfluralin Control (%) |
| Velvetleaf | up to 32 | Similar to Trifluralin |
| Redroot Pigweed | up to 99 | Similar to Trifluralin |
| Common Ragweed | up to 13 | Slightly more efficacious |
| Common Lambsquarters | up to 99 | Slightly more efficacious |
| Wild Mustard | up to 27 | Slightly more efficacious |
| Barnyardgrass | up to 99 | Similar to Trifluralin |
| Green Foxtail | up to 99 | Similar to Trifluralin |
Data from pre-plant incorporated (PPI) field experiments.[2]
Fungicides: Triazole Derivatives
Fluquinconazole, a fungicide derived from a fluorinated aniline, is effective against a variety of fungal pathogens. While direct comparative data with other fluorinated aniline-derived fungicides is limited, its efficacy can be understood through protective and curative activity studies. For instance, studies on wheat powdery mildew demonstrate the effectiveness of triazole fungicides.
Table 3: Protective and Curative Efficacy of Triazole-Containing Fungicides against Wheat Powdery Mildew (Blumeria graminis)
| Fungicide Product | Application Timing | Disease Control (%) |
| Triazole-based fungicides | 3-5 days after inoculation (Curative) | >92 |
| Triazole-based fungicides | 0 days after inoculation (Protective) | up to 97 |
| Triazole-based fungicides | 21 days before inoculation (Protective) | up to 68 |
| Triazole-based fungicides | 42 days before inoculation (Protective) | up to 56 |
Data from controlled environment studies. The specific triazole fungicides tested include Caramba, Stratego YLD, Prosaro, and Trivapro.[1][3][4][5][6]
Experimental Protocols
Insecticide Bioassay: Diet-Incorporation Method for Chloridea virescens
This method is utilized to determine the lethal concentration (LC₅₀) of insecticides against lepidopteran larvae.
-
Insect Rearing: A susceptible strain of Chloridea virescens is reared on an artificial diet under controlled environmental conditions (25 ± 2°C, 60 ± 10% RH, and a 14:10 hour light:dark photoperiod).[7]
-
Insecticide Preparation: Commercial formulations of the insecticides are used to prepare stock solutions in distilled water. Serial dilutions are then performed to obtain a range of desired concentrations.[7]
-
Diet Preparation and Treatment: An artificial diet is prepared according to the manufacturer's instructions. The insecticide solutions are added to the diet when it has cooled to 55°C to yield the final desired concentrations. The treated diet is then dispensed into 30-mL plastic cups. A control diet is prepared using distilled water instead of the insecticide solution.[7]
-
Insect Infestation and Incubation: Individual third-instar larvae of C. virescens are placed in each cup containing the treated or control diet. The cups are then incubated under the same controlled conditions as the insect rearing.[7]
-
Mortality Assessment: Larval mortality is assessed after a specific period, typically 7 days. Moribund larvae are considered alive. The mortality data is corrected using Abbott's formula to account for any mortality in the control group.[1]
-
Data Analysis: The corrected mortality data is subjected to Probit analysis to determine the LC₅₀ values and their corresponding 95% confidence intervals.[1]
Fungicide Efficacy Assessment: Protective and Curative Activity on Wheat Powdery Mildew
These protocols are designed to evaluate the ability of fungicides to prevent (protective) and treat (curative) fungal infections.
-
Plant Material and Growth: A wheat variety highly susceptible to powdery mildew is grown in pots under controlled greenhouse conditions.[1][6]
-
Inoculum Preparation: Blumeria graminis f. sp. tritici conidia are collected from infected wheat plants.[6]
-
Fungicide Application: Commercially available fungicides are applied to the wheat plants at the recommended label rates using a sprayer to ensure uniform coverage.[1][3][4][5][6]
-
Experimental Design:
-
Protective Assay: Fungicides are applied to the plants at different time intervals before inoculation with powdery mildew spores (e.g., 0, 21, and 42 days prior to inoculation).[1][3][4][5][6]
-
Curative Assay: Fungicides are applied to the plants at different time intervals after inoculation with powdery mildew spores (e.g., 3 and 5 days after inoculation).[1][3][4][5][6]
-
-
Inoculation: Plants are inoculated by dusting them with conidia from the infected source plants.[6]
-
Incubation: Inoculated plants are maintained in a growth chamber with conditions favorable for disease development (e.g., 20°C with a 12-hour photoperiod).[6]
-
Disease Assessment: Disease severity is assessed visually at a set time after inoculation (e.g., 10 days) by estimating the percentage of leaf area covered with powdery mildew.[1][6]
-
Data Analysis: The disease severity data is analyzed to determine the percent disease control for each fungicide treatment compared to an untreated control.
Herbicide Field Trial: Pre-Emergent Efficacy on Annual Ryegrass
This protocol outlines the methodology for evaluating the efficacy of pre-emergent herbicides in a field setting.
-
Site Selection and Preparation: A field with a known infestation of the target weed (e.g., annual ryegrass) is selected. The trial area is prepared according to standard agricultural practices for the crop to be sown.
-
Experimental Design: The trial is set up in a randomized complete block design with multiple replicates for each herbicide treatment and an untreated control.[4]
-
Herbicide Application: Pre-emergent herbicides are applied to the soil surface before the emergence of the crop and weeds, using a calibrated sprayer to ensure accurate application rates. For some herbicides like trifluralin, incorporation into the soil is required within 24 hours of application to prevent volatilization and photodegradation.[4]
-
Sowing: The crop (e.g., wheat or barley) is sown into the treated plots.[4]
-
Weed Control Assessment: Weed control is visually assessed at various intervals after sowing (e.g., 28 and 56 days) by counting the number of weed plants per unit area or by visually rating the percentage of weed control compared to the untreated control plots.
-
Crop Tolerance Assessment: Crop injury, if any, is visually assessed based on symptoms such as stunting, chlorosis, or reduced plant stand.
-
Yield Data Collection: At crop maturity, the plots are harvested, and the grain yield is measured to determine the impact of the herbicide treatments on crop productivity.
-
Data Analysis: The collected data on weed control, crop tolerance, and yield are subjected to statistical analysis to determine the significance of the differences between the herbicide treatments.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. scirp.org [scirp.org]
- 3. Assessing the Curative and Protective Impacts of Select Fungicides for Control of Powdery Mildew of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hartfieldsite.org.au [hartfieldsite.org.au]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. mdpi.com [mdpi.com]
Benchmarking 4-Amino-2-fluorobenzonitrile: A Comparative Guide for Drug Discovery Professionals
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery and development, the selection of optimal building blocks is paramount to the successful synthesis of novel therapeutics. This guide provides a comprehensive benchmark analysis of 4-Amino-2-fluorobenzonitrile against other common aminobenzonitrile isomers, offering researchers, scientists, and drug development professionals a data-driven comparison of their physicochemical and biological properties.
Executive Summary
This compound is a versatile synthetic intermediate increasingly utilized in the development of targeted therapies, particularly as a scaffold for kinase inhibitors.[1][2][3] Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a versatile nitrile group, imparts distinct properties compared to its non-fluorinated and isomeric counterparts. This guide presents a comparative analysis of key performance indicators critical for early-stage drug development, including physicochemical properties and cytotoxic activity. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further investigation.
Comparative Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of this compound and its common isomers. The presence of the fluorine atom in this compound is expected to influence its lipophilicity and metabolic stability.[3][4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | Water Solubility |
| This compound | C₇H₅FN₂ | 136.13 | 87 - 91 | 288.2 | ~1.14 (Estimated) | Sparingly soluble[2] |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 45 - 48 | 267 - 268 | 0.901 - 1.72 | Insoluble |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 48 - 53 | 288 - 290 | ~1.14 (Estimated) | Soluble in polar solvents |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 83 - 85 | 167 (at 1 mmHg) | 1.0 - 1.14 | Slightly soluble |
Note: LogP and solubility data are compiled from various sources and may not be directly comparable due to different determination methods. Experimental verification is recommended.
Comparative Biological Activity: In Vitro Cytotoxicity
While direct comparative cytotoxicity data for the parent aminobenzonitriles on a single cell line panel is limited in publicly available literature, the following table provides representative IC₅₀ values for various aminobenzonitrile derivatives against common cancer cell lines. This data offers insights into the potential of these scaffolds in oncology drug discovery. It is important to note that the specific substitutions on the aminobenzonitrile core significantly impact cytotoxic potency.
| Compound Class/Derivative | Specific Compound/Modification | Target Cell Line | IC₅₀ (µM) |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MCF-7 (Breast Cancer) | 2.85 ± 0.1 |
| N-Phenyl-3-aminopyrazine-2-carboxamide | 4-CF₃ substitution | HepG2 (Liver Cancer) | 41.4 |
| Dichlorophenylacrylonitrile derivative | 13h (fluoro substituted) | Lung Cancer Cell Line | 1.6 |
| Dichlorophenylacrylonitrile derivative | 14h (methylpiperidine analogue) | Colorectal Cancer Cell Line | 0.36 |
Signaling Pathways and Experimental Workflows
Aminobenzonitrile scaffolds are integral to the design of inhibitors targeting various signaling pathways implicated in cancer progression. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in numerous cancers.
Caption: Generalized EGFR signaling pathway targeted by aminobenzonitrile-based inhibitors.
The following diagram illustrates a typical workflow for assessing the in vitro metabolic stability of a compound, a critical step in preclinical drug development.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Experimental Protocols
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To determine the lipophilicity of aminobenzonitrile isomers.
Materials:
-
Aminobenzonitrile compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the aminobenzonitrile in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the mixture on a shaker at room temperature for 24 hours to allow for equilibrium to be reached.
-
Centrifuge the vial to achieve complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the aminobenzonitrile in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of aminobenzonitrile compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Aminobenzonitrile compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the aminobenzonitrile compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of aminobenzonitrile compounds to metabolism by liver enzymes.
Materials:
-
Aminobenzonitrile compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
96-well plate
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the aminobenzonitrile compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to the appropriate wells.
-
Add the working solution of the test compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion
This compound presents a compelling profile for consideration in drug discovery programs, particularly for the development of kinase inhibitors. Its fluorination offers potential advantages in metabolic stability, a critical parameter for drug candidate optimization.[3][4] While direct comparative data with its isomers remains an area for further investigation, the information and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and design robust experimental plans. The continued exploration of this and other substituted aminobenzonitriles will undoubtedly contribute to the advancement of novel and effective therapeutics.
References
Safety Operating Guide
Proper Disposal of 4-Amino-2-fluorobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Amino-2-fluorobenzonitrile, a chemical intermediate prevalent in pharmaceutical and agrochemical research, is critical to ensure laboratory safety and environmental protection.[1] Due to its potential hazards, this compound cannot be discarded as regular waste. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal.
Physicochemical and Hazard Data
A thorough understanding of the compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 53312-80-4[2][3][4][5] |
| Molecular Formula | C₇H₅FN₂[1][3][5] |
| Molecular Weight | 136.13 g/mol [1][3][5] |
| Appearance | Off-white to yellow powder[1] |
| Density | Approximately 1.3 g/cm³[1] |
| Boiling Point | 288.2 °C[1] |
| Flash Point | 128.1 °C[1] |
Based on available safety information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H332: Harmful if inhaled[5]
-
H335: May cause respiratory irritation[5]
Furthermore, it is classified as a Dangerous Good for transport, indicating that it is subject to stringent shipping regulations.[4]
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound and its empty containers.
Protocol 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated hazardous waste container. This container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Avoid creating dust. If the material is a fine powder, conduct the transfer in a fume hood.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the CAS number (53312-80-4), and the associated hazard symbols (e.g., harmful/irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Complete all required waste disposal forms and documentation as per your institution's and local regulations.
-
Protocol 2: Decontamination and Disposal of Empty Containers
-
PPE: Wear the same level of PPE as described in Protocol 1.
-
Triple Rinsing:
-
In a fume hood, rinse the empty container three times with a suitable laboratory solvent, such as methanol or acetone.
-
Each rinse should involve swirling the solvent to ensure the entire inner surface of the container is cleaned.
-
-
Rinsate Collection:
-
Collect all three rinses in a designated hazardous waste container for flammable liquid waste.
-
This rinsate is now considered hazardous waste and must be disposed of according to the procedures for flammable and toxic liquid waste.
-
-
Container Disposal:
-
After triple rinsing, allow the container to air dry completely in the fume hood.
-
Thoroughly deface or remove the original chemical label from the container.
-
Once the label is removed, the clean, dry container can typically be disposed of in the appropriate laboratory waste stream (e.g., glass or plastic recycling, depending on the material).
-
-
Documentation: Document the decontamination procedure as required by your institution's safety protocols.
References
Personal protective equipment for handling 4-Amino-2-fluorobenzonitrile
Essential Safety and Handling Guide for 4-Amino-2-fluorobenzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 53312-80-4). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physical and Chemical Properties
This compound is typically an off-white to yellow powder.[1] Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅FN₂ |
| Molecular Weight | 136.13 g/mol |
| Boiling Point | 288.2 °C |
| Flash Point | 128.1 °C |
| Density | ~1.3 g/cm³ |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following PPE is recommended.[2][3][4]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield.[4][5] | Protects against splashes, dust, and unforeseen reactions. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][5] Disposable lab coat.[5] | Prevents dermal absorption, a potential route of exposure for nitrile compounds.[2] Protects personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator.[2][3] | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][7][8] |
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust.[9]
-
Wear appropriate personal protective equipment as detailed above.[6][10]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[6][8]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[10][11]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]
-
Protect containers against physical damage and check regularly for leaks.[6]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10] Do NOT induce vomiting.[8] |
Fire-Fighting Measures:
-
Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[8]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][10]
-
Combustible material; containers may explode when heated.[10]
-
Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[10][11]
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, follow the procedural workflow below. Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[10]
Disposal Considerations: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10] Consult local, regional, and national regulations for proper disposal. Dispose of contents and container to an approved waste disposal plant.[11] It is recommended to bury residue in an authorized landfill or recycle containers where possible.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 5. epa.gov [epa.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
